molecular formula C13H22O2 B1584938 3,3,5-Trimethylcyclohexyl methacrylate CAS No. 7779-31-9

3,3,5-Trimethylcyclohexyl methacrylate

Cat. No.: B1584938
CAS No.: 7779-31-9
M. Wt: 210.31 g/mol
InChI Key: DABQKEQFLJIRHU-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-methyl-, 3,3,5-trimethylcyclohexyl ester is an enoate ester.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,3,5-trimethylcyclohexyl) 2-methylprop-2-enoate
Source PubChem
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InChI

InChI=1S/C13H22O2/c1-9(2)12(14)15-11-6-10(3)7-13(4,5)8-11/h10-11H,1,6-8H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABQKEQFLJIRHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)OC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

75673-26-6
Record name 2-Propenoic acid, 2-methyl-, 3,3,5-trimethylcyclohexyl ester, homopolymer
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DSSTOX Substance ID

DTXSID5044990
Record name 3,3,5-Trimethylcyclohexyl 2-methylprop-2-enoate
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Molecular Weight

210.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name 2-Propenoic acid, 2-methyl-, 3,3,5-trimethylcyclohexyl ester
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CAS No.

7779-31-9
Record name 3,3,5-Trimethylcyclohexyl methacrylate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3,5,5-Trimethylcyclohexyl methacrylate
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Record name 2-Propenoic acid, 2-methyl-, 3,3,5-trimethylcyclohexyl ester
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Record name 3,3,5-Trimethylcyclohexyl 2-methylprop-2-enoate
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Record name 3,3,5-trimethylcyclohexyl methacrylate
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Record name 3,5,5-TRIMETHYLCYCLOHEXYL METHACRYLATE
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Synthesis and Methodological Considerations of 3,3,5 Trimethylcyclohexyl Methacrylate

Esterification Reactions for Monomer Preparation

Esterification, the process of forming an ester from an alcohol and an acid, is the foundational reaction for producing 3,3,5-trimethylcyclohexyl methacrylate (B99206). The selection of the specific esterification method depends on desired purity, yield, reaction conditions, and scalability.

The most conventional method for synthesizing 3,3,5-trimethylcyclohexyl methacrylate is the direct esterification of methacrylic acid with 3,3,5-trimethylcyclohexanol (B90689). This reaction is an equilibrium process, necessitating specific catalytic systems and reaction conditions to favor the formation of the final ester product.

The choice of catalyst is critical in driving the esterification reaction. Strong acids are typically employed to protonate the carbonyl oxygen of the methacrylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the hydroxyl group of 3,3,5-trimethylcyclohexanol. libretexts.org

Commonly used catalysts include:

Sulfuric Acid (H₂SO₄) : A strong mineral acid that is widely used as a catalyst in esterification due to its high efficacy and low cost. researchgate.net

p-Toluenesulfonic Acid (p-TsOH) : An organic solid acid that is often preferred because it is considered to cause fewer side reactions and result in a product with a lighter color compared to sulfuric acid. google.com In related acrylate (B77674) synthesis, p-TsOH is used in concentrations of 0.5–2.0% of the total reactant weight, demonstrating high conversion rates. google.com

Other Catalysts : While not as common for this specific monomer, other catalysts like butyl titanate have been explored in similar acrylate ester syntheses. google.comgoogle.com However, while butyl titanate may yield fewer by-products, it often results in a lower conversion rate. google.com

Optimization involves selecting a catalyst that provides a high reaction rate and conversion while minimizing unwanted side reactions. google.com

Comparison of Catalytic Systems in Similar Esterifications
CatalystTypical CharacteristicsReference
p-Toluenesulfonic AcidFast reaction speed, high conversion rate, fewer side reactions. google.com
Sulfuric AcidHigh effectiveness, traditional choice.
Butyl TitanateFewer by-products, but lower conversion rate. google.com

To enhance the yield of this equilibrium-limited reaction, the removal of water, a by-product, is essential. This is typically achieved through azeotropic distillation, often using a Dean-Stark apparatus. google.com The reaction is conducted under reflux conditions, generally at temperatures between 100–140°C, to ensure the reactants have sufficient energy to overcome the activation barrier.

A typical procedure involves two stages: an initial reflux period of 4-6 hours to allow the reaction to proceed, followed by a second stage where the temperature is raised to 120–130°C and a water separator is used to continuously remove the water formed, thus shifting the equilibrium towards the product. google.com Introducing an inert gas like nitrogen throughout the process can also help prevent unwanted polymerization of the methacrylate monomer. google.com

An alternative route to direct esterification involves the use of a more reactive carboxylic acid derivative, methacryloyl chloride. This method is a nucleophilic addition-elimination reaction and is generally faster and not reversible, leading to distinct advantages. savemyexams.comchemguide.co.uk

In this methodology, 3,3,5-trimethylcyclohexanol is reacted with methacryloyl chloride. researchgate.net The reaction is highly exothermic and produces hydrogen chloride (HCl) as a by-product. chemguide.co.uk To neutralize the corrosive and reactive HCl, a base catalyst, such as pyridine (B92270) or triethylamine, is typically added to the reaction mixture. researchgate.netresearchgate.net The base acts as an HCl scavenger, forming a salt and driving the reaction to completion. researchgate.net

The reaction is often carried out at lower temperatures, for instance below 30°C, to control the reaction rate and prevent side reactions. The use of an inert solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) (THF) is also common. researchgate.netresearchgate.net

Comparison of Esterification Methods for this compound Synthesis
MethodKey Reagents & ConditionsTypical YieldTypical PurityAdvantagesDisadvantagesReference
Acid-Catalyzed EsterificationMethacrylic acid, 3,3,5-trimethylcyclohexanol, acid catalyst (e.g., p-TsOH), reflux, water removal.>80%~90-95%Simple, scalable, uses common reagents.Equilibrium-limited, longer reaction times, higher temperatures required.
Acyl Chloride EsterificationMethacryloyl chloride, 3,3,5-trimethylcyclohexanol, base catalyst (e.g., triethylamine), low temperature.>82%96-98%Higher reactivity, higher purity, shorter reaction time, irreversible.Requires preparation of moisture-sensitive acyl chloride.

Acyl Chloride Esterification Methodologies

Purification Techniques and Purity Assessment for Monomer Integrity

Achieving high monomer purity is critical for predictable polymerization kinetics and final polymer properties. The primary method for purifying this compound after its initial synthesis is vacuum distillation, which must be conducted carefully to maintain monomer integrity.

Due to the high boiling point of this compound and its susceptibility to thermal polymerization, purification is performed under reduced pressure. Vacuum distillation lowers the boiling temperature, mitigating the risk of thermal degradation and spontaneous polymerization that can occur at atmospheric pressure. googleapis.com The process involves heating the crude monomer in a distillation apparatus connected to a vacuum pump, allowing the more volatile TMCHMA to vaporize and be collected as a purified distillate, leaving behind less volatile impurities and polymerization inhibitors.

Published data indicates the boiling point of this compound is approximately 79 °C at a pressure of 1 mm Hg. chemicalbook.comchemicalbook.comalfa-chemistry.com This specific condition highlights the necessity of a high-vacuum environment to achieve efficient purification.

Table 1: Distillation Parameters for this compound

Parameter Value Reference(s)
Boiling Point 79 °C chemicalbook.comchemicalbook.comalfa-chemistry.com

This interactive table summarizes the key parameters for the vacuum distillation of this compound.

Polymerization inhibitors are essential chemical agents added during synthesis and storage to prevent the spontaneous radical polymerization of reactive monomers like TMCHMA. fujifilm.com One of the most widely used inhibitors for acrylate and methacrylate monomers is 4-methoxyphenol, also known as MEHQ (Mequinol). wikipedia.orgchemicalbook.comhoseachem.com Commercial preparations of this compound are typically supplied with around 200 ppm of MEHQ to ensure stability. sigmaaldrich.com

The inhibitory action of MEHQ is effective in the presence of oxygen. chemicalbook.com It functions not by directly reacting with the initial carbon-centered monomer radicals, but by intercepting the peroxy radicals that are formed when monomer radicals react with dissolved oxygen. chemicalbook.com MEHQ donates a hydrogen atom to the peroxy radical, forming a stable radical that is incapable of initiating further polymerization, thereby terminating the chain reaction and preserving the monomer. chemicalbook.com This mechanism underscores the importance of maintaining a small amount of air in the storage container headspace.

Table 2: Common Polymerization Inhibitors for Methacrylate Monomers

Inhibitor Acronym Typical Concentration Mechanism Type
4-Methoxyphenol MEHQ 10-1000 ppm Radical Scavenger (Phenolic)
Hydroquinone HQ 50-500 ppm Radical Scavenger (Phenolic)
Butylated Hydroxytoluene BHT 100-1000 ppm Radical Scavenger (Phenolic)

This interactive table lists common inhibitors used to stabilize methacrylate monomers.

Transesterification Pathways for this compound Derivatives

Transesterification is a versatile and widely applied chemical reaction for producing esters, including the synthesis of this compound itself or its derivatives. The process typically involves reacting an existing ester, such as methyl methacrylate, with an alcohol—in this case, 3,3,5-trimethylcyclohexanol wikipedia.orgsigmaaldrich.com—in the presence of a catalyst. google.comgoogle.com The reaction equilibrium is often shifted toward the product side by removing the more volatile alcohol byproduct (e.g., methanol) through distillation. googleapis.comgoogle.com

The choice of catalyst is a critical factor in transesterification. While homogeneous catalysts are effective, heterogeneous catalysts are increasingly favored in industrial processes due to their significant operational advantages. sapub.orgjocpr.com Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. sapub.orgmdpi.com

This physical distinction simplifies the post-reaction workup, as the catalyst can be easily removed by filtration, eliminating the need for complex and costly separation steps. sapub.org Furthermore, heterogeneous catalysts can often be regenerated and reused over multiple reaction cycles, which reduces waste and improves process economics. sapub.orgmdpi.com The catalytic mechanism involves the adsorption of reactants onto active sites on the catalyst surface, where the reaction occurs, followed by the desorption of the products. mdpi.com

Table 3: Comparison of Homogeneous and Heterogeneous Catalysis in Transesterification

Feature Homogeneous Catalysis Heterogeneous Catalysis
Catalyst Separation Difficult; requires distillation or extraction Easy; filtration
Catalyst Reusability Generally not reusable Often reusable and regenerable sapub.org
Product Purity May contain catalyst residues High purity; no catalyst contamination sapub.org
Corrosion Can be corrosive (e.g., strong acids/bases) Generally less corrosive

| Reaction Conditions | Often milder temperatures | May require higher temperatures |

This interactive table compares the key features of homogeneous and heterogeneous catalysis for transesterification reactions.

Conducting transesterification reactions under solvent-free conditions is a key objective of green chemistry, as it reduces waste, lowers costs, and can increase volumetric productivity. Reaction optimization in such systems focuses on manipulating key variables to maximize yield and minimize side reactions.

Key parameters for optimization include temperature, reaction time, catalyst concentration, and the molar ratio of reactants. mdpi.com For instance, in related solvent-free methacrylate transesterification systems, kinetic studies show that conversion can plateau after a specific time, indicating that prolonged reaction does not improve yield. rsc.org Temperature is a particularly sensitive parameter; while higher temperatures increase reaction rates, they can also promote undesirable side reactions, such as polymer formation or catalyst degradation. rsc.org Therefore, finding the optimal temperature that balances reaction speed and selectivity is crucial for success in a solvent-free environment. rsc.org

Table 4: Example Parameters for Optimization in Solvent-Free Transesterification

Parameter Influence on Reaction Optimization Goal
Temperature Affects reaction rate and side reactions Maximize rate while minimizing byproduct formation rsc.org
Reaction Time Determines extent of conversion Achieve equilibrium conversion without unnecessary energy use rsc.org
Catalyst Load Influences reaction rate Use minimum amount for efficient conversion

| Molar Ratio | Drives reaction equilibrium | Use optimal excess of one reactant to maximize yield mdpi.com |

This interactive table outlines key parameters and their influence on optimizing solvent-free transesterification reactions.

Polymerization Mechanisms and Kinetic Studies of 3,3,5 Trimethylcyclohexyl Methacrylate

Free-Radical Polymerization of 3,3,5-Trimethylcyclohexyl Methacrylate (B99206)

The initiation of free-radical polymerization for TMCHMA is typically achieved using thermal initiators or redox systems. Thermal initiators are compounds that decompose at a specific temperature to generate the necessary free radicals. Commonly used initiators include azo compounds and organic peroxides. researchgate.net

Azo Initiators: Azobisisobutyronitrile (AIBN) is a frequently used thermal initiator. It decomposes upon heating (e.g., around 70°C) to produce two cyano-isopropyl radicals and a molecule of nitrogen gas, which then initiate polymerization.

Peroxide Initiators: Organic peroxides, such as benzoyl peroxide (BPO), are also effective. chemrxiv.org These can be used in thermal initiation or as part of a two-component redox system for curing at ambient conditions. google.com Redox systems pair an oxidizing agent (like a peroxide) with a reducing agent, which accelerates the generation of radicals. google.com Other peroxide initiators include hydroperoxides, ketone peroxides, and diacyl peroxides. google.com

The concentration of the initiator is a critical parameter that significantly influences the polymerization process and the final polymer properties. rsc.org A higher initiator concentration generally leads to a faster polymerization rate because more radical chains are initiated simultaneously. chemrxiv.orgepo.org However, this also results in the formation of polymers with lower molecular weight, as the available monomer is distributed among a larger number of growing chains. epo.org Conversely, using low initiator concentrations (e.g., 0.1–1 wt%) is a strategy to obtain high-molecular-weight polymers. The choice of initiator and its concentration can also affect the rigidity and selectivity of the resulting polymer. epo.org

Table 1: Common Initiator Systems for Free-Radical Polymerization of Methacrylates This table is interactive. You can sort and filter the data.

Initiator Type Activation Method Typical Decomposition Temp.
Azobisisobutyronitrile (AIBN) Azo Compound Thermal ~60-70°C
Benzoyl Peroxide (BPO) Diacyl Peroxide Thermal / Redox ~70-90°C (Thermal)

In copolymerization, which involves two or more different monomers, the reactivity ratios (r1 and r2) describe the relative preference of a growing polymer chain ending in one monomer to add the same monomer (homo-propagation) versus the other monomer (cross-propagation). uobaghdad.edu.iq The bulky 3,3,5-trimethylcyclohexyl group significantly lowers the reactivity of the TMCHMA monomer.

Consequently, in copolymerizations with less sterically hindered, more flexible monomers such as methyl methacrylate (MMA), the reactivity ratio of TMCHMA (designated as r1) is reduced. This means a growing polymer chain ending in a TMCHMA unit is less likely to add another TMCHMA monomer compared to adding an MMA monomer. This disparity in reactivity ratios can prevent the formation of random copolymers and instead lead to the synthesis of gradient or block-like polymer architectures. The determination of these reactivity ratios is typically performed by analyzing copolymer composition at low conversion using methods like the Mayo-Lewis equation and quantified via techniques like 13C NMR spectroscopy. uobaghdad.edu.iq

Table 2: Conceptual Influence of Steric Hindrance on Copolymerization This table is interactive. You can sort and filter the data.

Monomer 1 (M1) Monomer 2 (M2) Reactivity Ratio (r1) Expected Copolymer Structure
3,3,5-Trimethylcyclohexyl Methacrylate Methyl Methacrylate r1 < 1 Gradient or Block-like

The steric hindrance presented by the 3,3,5-trimethylcyclohexyl group directly impacts the fundamental steps of polymerization, particularly the chain propagation rate. The bulky substituent physically obstructs the approach of incoming monomer molecules to the active radical at the end of the growing polymer chain. This steric impediment is expected to decrease the propagation rate constant (kp) compared to that of less bulky methacrylates like methyl methacrylate.

Steric Effects of the 3,3,5-Trimethylcyclohexyl Moiety on Reactivity

Controlled/Living Polymerization of this compound

To achieve greater control over polymer architecture, molecular weight, and molecular weight distribution (polydispersity), controlled/living polymerization techniques are employed. uni-bayreuth.de These methods suppress irreversible chain-termination reactions that are prevalent in conventional free-radical polymerization. uni-bayreuth.de For methacrylates like TMCHMA, one of the most versatile and widely used controlled radical polymerization methods is Reversible-Addition Fragmentation Chain-Transfer (RAFT) polymerization. justia.comgoogle.com

RAFT polymerization is a living radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and very narrow molecular weight distributions. google.com The process involves a conventional free-radical initiator (like AIBN) but adds a key component: a RAFT chain-transfer agent (CTA), typically a thiocarbonylthio compound like a trithiocarbonate (B1256668) or dithiobenzoate. google.com

The mechanism operates through a rapid equilibrium where growing polymer radicals reversibly add to the RAFT agent. This is followed by the fragmentation of the intermediate radical, which can release either the original radical or a new one that reinitiates polymerization. This process effectively transfers the "living" characteristic among all polymer chains, ensuring they grow at a similar rate. justia.com

RAFT polymerization is highly versatile and compatible with a wide range of monomers, including TMCHMA. justia.comresearchgate.net It is a powerful tool for creating complex and well-defined polymer architectures such as diblock, triblock, and star polymers. justia.comgoogle.com For instance, TMCHMA can be incorporated into block copolymers alongside other monomers to tailor specific properties. researchgate.netgoogle.com

Table 3: Key Components in RAFT Polymerization of TMCHMA This table is interactive. You can sort and filter the data.

Component Function Example
Monomer Building block of the polymer This compound
Initiator Source of initial radicals Azobisisobutyronitrile (AIBN)
RAFT Agent (CTA) Controls polymerization, provides "living" character Dibenzyltrithiocarbonate

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. The mechanism involves a reversible halogen atom transfer between a dormant alkyl halide species and a transition metal complex, typically copper-based, which acts as a catalyst. This process maintains a low concentration of active radical species, minimizing termination reactions and enabling controlled chain growth.

The general mechanism for ATRP involves an equilibrium between active and dormant species, as shown in the following table:

StepDescription
Activation The dormant polymer chain (P-X) reacts with the activator (Cu(I) complex) to form a propagating radical (P•) and the deactivator (Cu(II) complex).
Propagation The propagating radical adds monomer units (M) to grow the polymer chain.
Deactivation The propagating radical reacts with the deactivator to reform the dormant species.

This equilibrium ensures that all polymer chains are initiated simultaneously and grow at a similar rate, leading to a linear increase in molecular weight with monomer conversion and low polydispersity indices (PDI). For bulky methacrylates, the choice of ligand for the copper catalyst is crucial to modulate the catalyst activity and accommodate the sterically demanding monomer.

Polymerization Methods and Their Effects on Polymer Architecture

The method of polymerization significantly impacts the final properties and architecture of the resulting polymer. The following sections explore various polymerization techniques as they would apply to this compound.

Solution Polymerization

In solution polymerization, the monomer and initiator are dissolved in a non-reactive solvent. This method offers good heat dissipation and control over the reaction viscosity. For TMCHMA, solution polymerization would lead to the formation of poly(this compound) (PTMCHMA) chains in a dissolved state. The solvent choice is critical and would need to be a good solvent for both the monomer and the resulting polymer to prevent precipitation.

The architecture of polymers produced by solution polymerization is typically linear, with the molecular weight and its distribution being influenced by the initiator concentration, monomer concentration, and reaction temperature. The bulky 3,3,5-trimethylcyclohexyl side group would likely result in a polymer with a high glass transition temperature (Tg) due to the restricted chain mobility. Studies on analogous polymers like poly(isobornyl methacrylate) have shown that the bulky side groups contribute to increased thermal stability. dergi-fytronix.com

A comparative study on the free-radical polymerization of isobornyl methacrylate (IBoMA) in the presence of polyisobutylene (B167198) provides insights into the kinetic behavior in solution. acs.org The study found that the polymerization rate was influenced by the free volume of the system, with an increase in the molar mass of the dissolved polymer leading to a higher polymerization rate due to a decrease in the termination rate. acs.org A similar effect could be anticipated for the solution polymerization of TMCHMA.

Bulk Polymerization

Bulk polymerization is carried out with only the monomer and an initiator, without any solvent. This method offers the advantage of producing a pure polymer. However, a significant challenge is the effective dissipation of the large amount of heat generated during the polymerization of methacrylates, which can lead to autoacceleration (the Trommsdorff effect) and a broad molecular weight distribution. researchgate.netacs.org

For a monomer like TMCHMA, the high viscosity of the polymerizing medium would be even more pronounced due to the bulky side groups, exacerbating the challenges of heat and mass transfer. This could lead to a polymer with a broad molecular weight distribution and potential for localized thermal degradation. However, if controlled, bulk polymerization can produce a solid, transparent polymer with properties influenced by the rigid cycloaliphatic structure. Research on the bulk polymerization of methyl methacrylate has shown that the presence of nanoparticles can suppress autoacceleration. westernsydney.edu.au

Emulsion Polymerization

Emulsion polymerization involves polymerizing a monomer in an aqueous medium with the aid of a surfactant and a water-soluble initiator. The monomer is dispersed as droplets in the water phase, and polymerization primarily occurs in micelles formed by the surfactant. This method is advantageous for its rapid polymerization rates, good heat transfer, and the production of high molecular weight polymers at a low viscosity.

For the emulsion polymerization of the hydrophobic TMCHMA, the choice of surfactant would be crucial to form stable monomer droplets and micelles. The resulting polymer would be in the form of a latex, which is a stable dispersion of polymer particles in water. The architecture of the polymer chains within the latex particles would be high molecular weight and typically linear, though branching can occur. The properties of the final latex, such as particle size and stability, are controlled by the concentrations of monomer, initiator, and surfactant. calpoly.edu Studies on the emulsion polymerization of other specialty methacrylates have shown that this technique is effective for producing stable latexes with tailored properties. pcimag.com

Dispersion Polymerization in Organic Media

Dispersion polymerization is a heterogeneous polymerization method where both the monomer and initiator are soluble in the reaction medium, but the resulting polymer is not. A steric stabilizer is used to prevent the precipitation of the polymer particles. This technique is particularly suited for producing monodisperse polymer particles in the micron-size range in organic media.

For TMCHMA, a suitable organic medium would be one in which the monomer is soluble, but the PTMCHMA is not. A polymeric stabilizer that is soluble in the continuous phase and can anchor to the surface of the forming particles would be essential. The polymer architecture would consist of well-defined, spherical particles. The size of these particles can be controlled by adjusting the concentrations of monomer, initiator, and stabilizer. Research on the dispersion polymerization of other methacrylates in alcoholic media has demonstrated the formation of stable colloidal dispersions. arxiv.org

Copolymerization Investigations Involving 3,3,5 Trimethylcyclohexyl Methacrylate

Copolymerization with Various Monomer Classes

TMCHMA has been successfully copolymerized with a range of monomer types, leading to materials with tailored properties for diverse applications, from heat-resistant plastics to specialty adhesives. ulprospector.compolysciences.com

Copolymerization of 3,3,5-Trimethylcyclohexyl Methacrylate (B99206) with Methyl Methacrylate (MMA) is particularly notable for creating high-performance acrylic copolymers with enhanced thermal resistance. The incorporation of TMCHMA into a poly(methyl methacrylate) (PMMA) backbone significantly increases the glass transition temperature (Tg) of the resulting copolymer. google.com Research has demonstrated that adding even small amounts of TMCHMA can impart a more hydrophobic character to the copolymer. google.com

Scientific studies have yielded copolymers of MMA and TMCHMA with a glass transition temperature ranging from 116°C to 145°C. google.comjustia.com The final properties are achieved through a balance of high Tg, high molecular weight, and low residual monomer content. google.com In these copolymers, the TMCHMA content can range from 0.2 to 25 weight percent, with a more preferred range of 0.5 to 10 weight percent to achieve the desired hydrophobicity and thermal stability. google.comjustia.com

Table 1: Properties of 3,3,5-Trimethylcyclohexyl Methacrylate (TMCHMA) and Methyl Methacrylate (MMA) Copolymers

PropertyValueReference
TMCHMA Content (wt%)0.2 - 20% justia.com
MMA Content (wt%)80 - 99.8% justia.com
Glass Transition Temperature (Tg)116°C - 145°C google.comjustia.com
Weight Average Molecular Weight (Mw)> 110,000 g/mol google.com

TMCHMA can be copolymerized with various acrylate (B77674) monomers to modify properties such as flexibility, adhesion, and strength. The copolymerization kinetics of acrylate-methacrylate systems are complex, with the reactivity of each monomer influencing the final copolymer composition. rsc.orgmdpi.com For instance, copolymerizing TMCHMA with linear acrylates can significantly enhance the mechanical properties of the resulting material. One study noted that the tensile strength of a copolymer containing ethylhexyl acrylate increased by 50% with the inclusion of a trimethylcyclohexyl monomer.

The copolymerization of TMCHMA extends to functional methacrylates like Hydroxyethyl Methacrylate (HEMA). These functional monomers introduce reactive sites (in this case, hydroxyl groups) into the polymer chain, which can be used for subsequent crosslinking or to improve adhesion to substrates. While detailed studies focusing specifically on TMCHMA-HEMA copolymers are not widely published, the inclusion of TMCHMA in formulations with other functional methacrylates is a known strategy in applications such as specialty coatings and cosmetic products. justia.comcir-safety.org

To further enhance properties like thermal stability and weatherability, TMCHMA can be copolymerized with other cycloaliphatic monomers. polysciences.com A notable example is the copolymerization with tert-butyl cyclohexyl methacrylate. google.comjustia.com The presence of multiple bulky, rigid cyclic structures in the polymer backbone can synergistically increase the glass transition temperature and hardness of the final polymer. The Tg of a polymer is highly dependent on its structure, as illustrated by comparing the Tg of various poly(cycloaliphatic methacrylates).

Table 2: Glass Transition Temperatures (Tg) of Related Homopolymers

HomopolymerGlass Transition Temperature (Tg)Reference
Poly(3,3,5-trimethylcyclohexyl acrylate)29°C (302 K) scribd.com
Poly(cyclohexyl methacrylate)116°C (389 K) scribd.com
Poly(benzyl methacrylate)54°C sigmaaldrich.com
Poly(4-tert-butylcyclohexyl methacrylate)130°C (403 K) scribd.com

To create durable, three-dimensional polymer networks, TMCHMA is copolymerized with multifunctional crosslinking monomers. Trimethylolpropane trimethacrylate (TMPTMA) is a common crosslinker used in methacrylate-based systems, such as those for dental composites and industrial coatings. cir-safety.orgnih.gov The copolymerization of a monofunctional monomer like TMCHMA with a trifunctional crosslinker like TMPTMA results in a rigid, cross-linked network. The density of these cross-links, influenced by the concentration of the crosslinking monomer, dictates the material's mechanical strength, chemical resistance, and thermal stability. mdpi.com

Influence of Comonomer Ratios on Copolymer Properties

The ratio of TMCHMA to its comonomer(s) is a critical parameter that allows for the precise tuning of the final copolymer's properties. By systematically varying the comonomer feed ratio during polymerization, researchers can control the characteristics of the resulting material. mdpi.commdpi.com

For TMCHMA-MMA copolymers, increasing the weight percentage of TMCHMA leads to a predictable increase in the glass transition temperature. google.com This is due to the bulky 3,3,5-trimethylcyclohexyl group hindering the rotational motion of the polymer chains, thus requiring more thermal energy for the material to transition from a glassy to a rubbery state.

Beyond thermal properties, adjusting comonomer ratios is a tool to balance mechanical characteristics. For example, in copolymers of TMCHMA and a linear acrylate, a specific ratio (e.g., 70:30) can be targeted to achieve an optimal balance between the rigidity and hardness imparted by the TMCHMA and the flexibility contributed by the linear acrylate. This ability to optimize properties by adjusting monomer ratios is fundamental to designing polymers for specific end-use applications. nih.govresearchgate.net

Synthesis of Specific Copolymer Architectures

The synthesis of copolymers with controlled architectures allows for the precise tuning of material properties. The inclusion of this compound in these structures is driven by its high glass transition temperature (Tg) of 125°C for its homopolymer, which can impart rigidity and thermal resistance to the resulting copolymers. google.com

Gradient and Block Copolymers

Gradient and block copolymers represent advanced macromolecular architectures that allow for the combination of distinct polymer properties. While specific research detailing the synthesis of gradient and block copolymers featuring this compound is not extensively available in the public domain, the general principles of their synthesis using controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are well-established for other methacrylate monomers. nih.govrsc.org

Gradient copolymers, which feature a gradual change in monomer composition along the polymer chain, can be synthesized by controlling the feed ratio of the comonomers during polymerization. uni-osnabrueck.deresearchgate.net This gradual change in composition can lead to unique properties, such as broad glass transitions and improved compatibilization between different polymer phases. researchgate.net For instance, a gradient copolymer of TMCHMA with a more flexible methacrylate monomer could exhibit a tailored thermo-mechanical response.

Block copolymers are comprised of two or more distinct homopolymer blocks linked together. The synthesis of methacrylate-based block copolymers is often achieved through sequential monomer addition via controlled radical polymerization. nih.gov For example, a poly(methyl methacrylate)-block-poly(this compound) copolymer could be synthesized, in principle, by first polymerizing methyl methacrylate and then adding TMCHMA to the living polymer chains. Such a block copolymer would be expected to exhibit microphase separation, leading to the formation of distinct nanodomains with properties reflecting both the hard, high-Tg TMCHMA block and the other polymer block. The synthesis of ABA triblock copolymers, where a central block is flanked by two different blocks, has also been demonstrated for various methacrylates using techniques like ATRP. cmu.edu

Graft Copolymers and Organosol Formulations

A significant application of this compound is in the formation of graft copolymers for use in organosol formulations, particularly for liquid inks. google.com These organosols consist of a graft copolymer dispersed in a non-aqueous carrier liquid. The graft copolymer architecture is crucial for the stability and performance of the organosol.

The structure typically involves a soluble or marginally insoluble high molecular weight polymeric steric stabilizer, which is covalently bonded to an insoluble, high molecular weight thermoplastic polymeric core. google.com The steric stabilizer, often a crystallizable polymer like poly(octadecyl acrylate) or poly(behenyl acrylate), ensures the dispersion of the copolymer particles in the carrier liquid. google.com

The core of the graft copolymer is where this compound plays a critical role. While the homopolymer of TMCHMA is soluble in many common carrier liquids, it is incorporated into an otherwise insoluble polymer core. google.com The inclusion of TMCHMA, typically at concentrations of 1-30% by weight, causes the core to swell by imbibing the carrier liquid. google.com This plasticizes the core, effectively lowering its glass transition temperature while the carrier liquid is present. This property is particularly useful in applications like liquid toners for printing, as it can improve transfer efficiency. google.com

The synthesis of these graft copolymers can be achieved through free radical polymerization where a macromonomer (the steric stabilizer with a polymerizable end group) is copolymerized with the monomers that form the core, including TMCHMA and other acrylates or methacrylates. nih.gov

Table 1: Composition of a Graft Copolymer for Organosol Formulation google.com

ComponentMaterial/MonomerPurposeTypical Weight Percentage in Core
Steric Stabilizer Poly(octadecyl acrylate) or Poly(behenyl acrylate)Provides steric stabilization in the carrier liquid.N/A (Forms the "graft")
Core Monomer 1 This compound (TMCHMA)Plasticizes the core by imbibing carrier liquid.1-30%
Core Monomer 2 Methyl acrylate, Ethyl acrylate, Methyl methacrylate, etc.Forms the insoluble matrix of the core.70-99%
Carrier Liquid Liquid with a Kauri-Butanol number less than 30Dispersant for the graft copolymer.N/A (Solvent)

Interpenetrating Polymer Networks (IPNs)

Interpenetrating Polymer Networks (IPNs) are polymer blends where two or more cross-linked polymer networks are synthesized in the presence of each other, resulting in physically interlocked networks. utwente.nl The synthesis of IPNs allows for the combination of properties from chemically distinct polymers, often leading to materials with synergistic characteristics. utwente.nl

While specific studies detailing the incorporation of this compound into IPNs are not widely documented, the general methodologies for creating methacrylate-based IPNs can be considered. A common approach involves the sequential or simultaneous polymerization and cross-linking of two different monomer systems. For example, a polyurethane network could be formed first, and then a mixture of a methacrylate monomer like TMCHMA and a cross-linking agent could be swollen into the polyurethane network and subsequently polymerized and cross-linked, typically through photopolymerization. nih.govnih.gov

The inclusion of a high-Tg monomer like TMCHMA in an IPN could significantly enhance the thermal and mechanical properties of the final material. For instance, an IPN composed of a flexible polyurethane network and a rigid poly(TMCHMA) network could result in a material with a combination of toughness and stiffness. The degree of phase separation and the morphology of the interpenetrating networks would play a crucial role in determining the final properties of the IPN. rsc.org

Structure Property Relationships of Poly 3,3,5 Trimethylcyclohexyl Methacrylate and Its Copolymers

Thermal Properties of Polymers

The thermal behavior of poly(3,3,5-trimethylcyclohexyl methacrylate) (P(TMCHMA)) and its copolymers is significantly influenced by the rigid and bulky nature of the trimethylcyclohexyl group. This structure imparts distinct characteristics regarding glass transition temperature and thermal stability.

Glass Transition Temperature (Tg) Analysis and Correlation with Monomer Structure

The glass transition temperature (Tg) is a crucial property of amorphous polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. mit.edu The incorporation of 3,3,5-trimethylcyclohexyl methacrylate (B99206) (TMCHMA) into a polymer chain has a pronounced effect on its Tg. The bulky and rigid 3,3,5-trimethylcyclohexyl substituent hinders the rotational motion of the polymer backbone. This increased steric hindrance restricts the segmental mobility of the polymer chains, requiring more thermal energy to induce the transition from the glassy to the rubbery state. mit.edu

Consequently, the homopolymer of TMCHMA exhibits a significantly higher Tg compared to methacrylates with more flexible, linear, or less bulky cyclic alkyl groups. For instance, P(TMCHMA) homopolymers have a reported Tg in the range of 110–130°C. This is notably higher than that of poly(cyclohexyl methacrylate), which lacks the three methyl groups and has a Tg of approximately 100°C (373 K). researchgate.net It is also substantially higher than polymers with linear alkyl chains, such as poly(n-butyl methacrylate) (Tg = 20°C) and poly(ethyl methacrylate) (Tg = 65°C). scribd.com

In copolymers, such as those with methyl methacrylate (MMA), the inclusion of TMCHMA systematically increases the Tg of the resulting material. Copolymers of methyl methacrylate and TMCHMA can achieve Tg values ranging from 116°C to 140°C, depending on the concentration of TMCHMA. google.com This demonstrates that the monomer's rigid structure is highly effective in elevating the service temperature of acrylic systems. google.com

Below is a comparative table of glass transition temperatures for various poly(methacrylates), illustrating the structural effect of the ester group on Tg.

PolymerMonomer StructureGlass Transition Temperature (Tg)
Poly(this compound)Bulky, rigid cycloaliphatic110-130°C
Poly(cyclohexyl methacrylate)Non-substituted cycloaliphatic~100°C researchgate.net
Poly(methyl methacrylate)Small, linear alkyl~105°C
Poly(ethyl methacrylate)Linear alkyl65°C scribd.com
Poly(n-butyl methacrylate)Linear alkyl20°C scribd.com

This table presents data compiled from various sources to compare the glass transition temperatures of different poly(methacrylates).

Thermal Stability and Degradation Profiles

The thermal stability of poly(alkyl methacrylates) is critical for their processing and application at elevated temperatures. polychemistry.com The primary thermal degradation mechanism for poly(methacrylates) is typically depolymerization, which is essentially the reverse of the polymerization process, yielding the original monomer as the main product. polychemistry.comresearchgate.net This process is initiated by chain scission, followed by depropagation or "unzipping" of the polymer chain. researchgate.net

For poly(alkyl methacrylates), the stability and degradation profile are influenced by the structure of the alkyl ester group. polychemistry.com While specific degradation studies on P(TMCHMA) are not widely detailed, general trends in poly(methacrylate) degradation provide a strong indication of its behavior. The thermal degradation of these polymers generally occurs at temperatures between 200°C and 400°C. polychemistry.comresearchgate.net The stability of copolymers containing TMCHMA, for instance with methyl methacrylate, is described as excellent, allowing for high-temperature applications. google.com

The degradation of poly(methacrylates) can proceed in multiple stages, with the major weight loss occurring at temperatures above 300°C, attributed to the random scission of the polymer backbone. researchgate.net Besides the monomer, other by-products can form in smaller quantities, including carbon dioxide, carbon monoxide, and various hydrocarbons, depending on the specific conditions and polymer structure. polychemistry.comresearchgate.net The bulky 3,3,5-trimethylcyclohexyl group is expected to contribute to a degradation profile characteristic of a stable poly(methacrylate), primarily reverting to its monomer upon heating. polychemistry.com

Mechanical Properties of Polymerized Systems

The incorporation of the this compound monomer imparts significant enhancements to the mechanical properties of the resulting polymers, directly attributable to its molecular architecture.

Hardness and Rigidity Enhancement

The rigid, cyclic structure of the TMCHMA monomer is a key factor in enhancing the hardness and rigidity of polymers. polysciences.com When polymerized, the bulky 3,3,5-trimethylcyclohexyl groups are incorporated into the polymer structure, restricting chain mobility and increasing the stiffness of the material. This effect is leveraged in various applications, including industrial composites and coatings, where a hard, rigid, and durable surface is required. polysciences.com Copolymers containing TMCHMA also exhibit these enhanced properties, making them suitable for applications demanding high mechanical strength. google.com

Impact Resistance and Durability

Polymers derived from TMCHMA are known for their enhanced durability. polysciences.com The bulky side chains can help to dissipate energy from impacts, although PMMA-based materials are generally brittle. mdpi.commdpi.com The incorporation of cross-linking agents is a common strategy to improve the mechanical properties, including impact strength, of polymethyl methacrylate (PMMA) resins. mdpi.com While high concentrations of long-chain cross-linkers can sometimes reduce mechanical properties, the inherent toughness contributed by bulky monomer units like TMCHMA is beneficial. mdpi.com This contributes to the formulation of impact-resistant coatings and durable polymer structures. polysciences.com Copolymers formulated with TMCHMA are noted for their excellent mechanical properties and environmental stability, which are indicators of long-term durability. google.com

Abrasion Resistance

Polymers synthesized using this compound show excellent abrasion resistance. This property is highly desirable for coatings and other surface applications where wear and tear from friction are a concern. The high hardness and rigidity conferred by the bulky cycloaliphatic monomer contribute to a surface that is resistant to scratching and mechanical wear. polysciences.com The performance of materials in resisting abrasion can be quantified using standard tests like the Taber abrasion test, which measures wear by the action of abrasive wheels. specialchem.com The chemical stability of the ester monomer further supports the creation of a durable, abrasion-resistant polymer matrix. specialchem.com

Optical Properties of Polymer Films and Resins

Polymers and copolymers of this compound are known for their excellent optical clarity and high light transmission. polysciences.comgoogle.com The cycloaliphatic nature of the monomer contributes to the formation of amorphous polymers with a low degree of crystallinity, which minimizes light scattering and results in transparent materials. polysciences.com This makes them suitable for applications where optical performance is critical, such as in optical resins and clear coatings. polysciences.com

Copolymers of methyl methacrylate with this compound exhibit high light transmission and low haze, properties that are essential for electronic components in displays and automotive applications. google.com The incorporation of the bulky, hydrophobic TMCHMA monomer helps to maintain optical stability even in high humidity and high-temperature environments. google.com

The following table provides a summary of the optical properties of materials containing poly(this compound).

PropertyValue/ObservationReference
Optical ClarityHigh polysciences.com
Light TransmissionHigh google.com
HazeLow google.com

This table is for illustrative purposes and actual values can vary based on specific copolymer composition and processing conditions.

The refractive index of a polymer is a crucial parameter for many optical applications. Poly(this compound) has a reported refractive index of approximately 1.4850. scipoly.com This value is influenced by the chemical structure of the monomer, particularly the presence of the cyclohexyl ring.

The table below shows the refractive index for poly(this compound).

PolymerRefractive Index (n20/D)Reference
Poly(this compound)1.4850 scipoly.com
This compound (monomer)1.456 (lit.) chemicalbook.comsigmaaldrich.com

Surface Characteristics and Interfacial Phenomena

This compound is utilized in formulations to enhance adhesion to a variety of substrates, including metals, plastics, and wood. storchem.com As a component in coatings and adhesives, it improves the bonding strength and durability. storchem.com The monomer's structure can contribute to better wetting of the substrate surface, which is a critical factor for achieving strong adhesion.

In the context of copolymers, TMCHMA can enhance the adhesive properties of the resulting polymer. For instance, in pressure-sensitive adhesives, the incorporation of TMCHMA can increase the cohesive strength and improve the adhesion to low-surface-energy substrates. The bulky cyclohexyl group can promote mechanical interlocking at the interface, further strengthening the adhesive bond.

A significant advantage of incorporating this compound into polymer formulations is its contribution to low shrinkage during the curing process. ulprospector.comsinocurechem.comspecialchem.com Polymerization shrinkage is a common issue in many applications, such as dental composites and precision coatings, where dimensional accuracy is paramount. nih.govekb.eg The bulky, cyclic structure of TMCHMA is a key factor in mitigating this shrinkage.

During polymerization, monomer molecules are converted into a more compact polymer network, which typically results in a reduction in volume. nih.gov The rigid and pre-organized nature of the cycloaliphatic ring in TMCHMA means that less volume change occurs upon polymerization compared to more flexible, linear monomers. This is because the van der Waals spaces are already partially filled by the bulky group.

The low shrinkage characteristic of TMCHMA-containing polymers leads to reduced internal stress in the cured material. This, in turn, minimizes the risk of defects such as micro-cracking and delamination from the substrate, leading to improved mechanical integrity and long-term performance of the final product. Copolymers formulated with TMCHMA often exhibit lower polymerization shrinkage compared to those made with conventional methacrylate monomers. ekb.eg This property is particularly beneficial in applications requiring high precision and strong adhesion. ulprospector.com

Environmental Resistance of Polymers

The incorporation of the 3,3,5-trimethylcyclohexyl group into a methacrylate polymer backbone imparts significant enhancements in environmental stability. The bulky, cycloaliphatic nature of this monomer, Poly(this compound) or P(TMCHMA), results in polymers with robust resistance to various environmental stressors, including chemicals, water, and weathering phenomena.

Chemical Resistance

Polymers based on this compound (TMCHMA) are noted for their excellent chemical resistance, a property largely attributed to the bulky, sterically hindering alkyl group in their structure. ucl.ac.uk This non-polar, cyclic moiety provides a protective effect for the polymer backbone, enhancing its stability against a range of chemical agents. The chemical stability of P(TMCHMA) makes it a suitable component for high-performance coatings and resins designed for use on metals, plastics, and wood. ucl.ac.ukpolysciences.com

While specific resistance data for P(TMCHMA) against a comprehensive list of chemicals is not widely published, its performance can be understood in comparison to standard Polymethyl Methacrylate (PMMA). PMMA itself offers good resistance to dilute inorganic acids, alkalis, and aliphatic hydrocarbons but is generally not recommended for use with aromatic hydrocarbons, ketones, esters, and chlorinated solvents. industrialspec.comacrypet.com The hydrophobic and chemically stable nature of the trimethylcyclohexyl group in P(TMCHMA) is anticipated to bolster resistance, particularly against polar solvents and aqueous chemical solutions, compared to standard PMMA. specialchem.com

The general mechanism of chemical attack on polymers involves the absorption of solvents, leading to swelling and softening, or direct chemical reactions that degrade the polymer chain. dntb.gov.ua The dense structure and hydrophobicity of P(TMCHMA) serve to mitigate these effects.

Table 1: Expected Chemical Resistance Profile of P(TMCHMA) vs. PMMA

Chemical ClassPMMA ResistanceExpected P(TMCHMA) Performance Enhancement
Dilute Acids & Alkalis GoodSimilar to or better performance due to enhanced hydrolytic stability.
Aliphatic Hydrocarbons GoodSimilar high resistance is expected due to non-polar nature.
Aromatic Hydrocarbons PoorSome improvement may be seen, but likely still limited resistance.
Ketones & Esters PoorSome improvement may be seen, but likely still limited resistance.
Alcohols Good (Methanol, Ethanol)Enhanced resistance due to increased hydrophobicity.
Aqueous Solutions GoodExcellent resistance due to low water absorption and hydrolytic stability.

This table is based on the known properties of PMMA and the structural contributions of the TMCHMA monomer. industrialspec.comacrypet.com

Water Resistance

The hydrophobic character of the 3,3,5-trimethylcyclohexyl group is a primary contributor to the excellent water resistance of P(TMCHMA) and its copolymers. ulprospector.com This property is crucial for applications where materials are exposed to humid environments or direct water contact. Polymers that resist water absorption maintain their dimensional stability and mechanical properties more effectively over time. specialchem.com

The mechanism for enhanced water resistance in P(TMCHMA) is its low surface energy and the absence of highly polar bonds that would otherwise attract water molecules. This makes it an ideal monomer for creating moisture barriers in coatings and sealants. ulprospector.com

Table 2: Comparative Water Absorption Properties

PolymerKey Structural FeatureTypical Water Absorption (24 hr, ASTM D570)Rationale for Performance
Polymethyl Methacrylate (PMMA) Ester group~1-2%The ester group allows for some hydrophilic interaction. industrialspec.com
Poly(this compound) (P(TMCHMA)) Bulky, non-polar cyclohexyl groupSignificantly lower than PMMA (expected)The hydrophobic cyclohexyl group repels water, reducing absorption.

Weatherability and UV Resistance

P(TMCHMA) is recognized for its high weatherability and resistance to ultraviolet (UV) radiation. polysciences.com The rigid and stable cycloaliphatic structure is a key factor in this durability, making it suitable for demanding exterior applications such as protective topcoats. polysciences.comatlas-mts.com

Weathering degradation in polymers is a complex process initiated primarily by UV light, which can break down the chemical bonds in the polymer matrix. sherwin-williams.com This photodegradation is often accelerated by the presence of heat and moisture. sherwin-williams.com The consequences include a loss of surface gloss, color change (fading or yellowing), chalking, and a reduction in mechanical properties. sherwin-williams.com

Accelerated weathering tests are used to predict the long-term performance of coatings by exposing them to intense UV light, temperature cycles, and moisture. paint.org Key metrics for evaluating performance include:

Gloss Retention: Measures the ability of a coating to retain its original luster after exposure. It is reported as a percentage of the initial gloss. atlas-mts.comsherwin-williams.com

Color Change (ΔE): Quantifies the difference in color between a weathered sample and an unexposed standard. A lower ΔE value indicates better color stability. chinapowdercoating.com

The inherent stability of the P(TMCHMA) structure suggests it would perform exceptionally well in these tests, exhibiting minimal gloss loss and color change over extended exposure periods.

Table 3: Key Performance Indicators for Weatherability

Performance MetricDescriptionTest Method ExampleDesired Outcome for High-Performance Coatings
Gloss Retention Percentage of original gloss remaining after UV/weathering exposure.ASTM D4587 (QUV), ISO 2813 (Gloss Measurement)High percentage (>80-90%) after significant exposure time. atlas-mts.com
Color Change (ΔE) Total color difference calculated using the CIELAB color space.ISO 7724/3Low ΔE value, indicating minimal fading or yellowing. chinapowdercoating.com
Chalking Formation of a loose powder on the coating surface from resin degradation.ASTM D4214High rating (e.g., 8-10 on a 1-10 scale), indicating no or very slight chalking. sherwin-williams.com

Corrosion Resistance

Coatings formulated with P(TMCHMA) contribute to corrosion resistance primarily by acting as a physical barrier. ulprospector.com The effectiveness of a barrier coating is directly related to its ability to prevent corrosive agents, such as water, oxygen, and ions (e.g., chlorides and sulfates), from reaching the underlying metal substrate.

The excellent chemical and water resistance of P(TMCHMA) are fundamental to its performance in corrosion protection. ulprospector.com Its low water absorption and dense polymer structure impede the transport of moisture and other corrosive species through the coating film. Furthermore, its chemical inertness ensures that the coating itself does not degrade upon exposure to acidic or alkaline environments, thereby maintaining its barrier integrity over the long term.

The key factors that allow P(TMCHMA) to provide corrosion resistance are summarized below.

Table 4: Factors Contributing to Corrosion Resistance in P(TMCHMA) Coatings

PropertyContribution to Corrosion Protection
Low Water Absorption Prevents water, a key electrolyte in corrosion cells, from reaching the metal surface.
Chemical Inertness Resists degradation from chemical pollutants (e.g., acid rain) and industrial chemicals, maintaining the coating's integrity.
Good Adhesion Ensures a strong bond to the substrate, preventing corrosive agents from penetrating at the coating-metal interface.
High Barrier Properties The dense structure formed by the bulky monomer units limits the permeation of oxygen and other corrosive gases.

Advanced Material Science Applications and Performance Evaluation

Coatings and Inks

UV-Curable Systems and Reactive Acrylic Copolymers

In ultraviolet (UV)-curable systems, TMCHMA functions as a monomer that can be polymerized through exposure to UV light. The rigid cyclic structure of the monomer contributes to enhanced hardness and UV resistance in the final cured coating. polysciences.com This makes it an ideal component for applications requiring long-lasting surface protection. polysciences.com

TMCHMA is also incorporated into reactive acrylic copolymers (RACPs). arkema.comgoogle.com These copolymers, which have reactive sites on their polymer backbone, can be crosslinked with monomers like TMCHMA to form a durable film. arkema.com By copolymerizing methyl methacrylate (B99206) with hydrophobic, high-glass-transition-temperature (Tg) monomers such as TMCHMA, it is possible to create copolymers with high heat resistance, excellent environmental stability, and superior mechanical properties. google.com The level of TMCHMA in such copolymers typically ranges from 0.2 to 25 percent by weight, and its presence imparts a hydrophobic character to the final polymer. google.com

Research on reactive acrylic copolymers for coatings has shown that performance can be tailored by adjusting the monomer composition. In one study, a reactive acrylic copolymer was formulated with different monomers to optimize adhesion and hardness. When a portion of the monomer propoxylated neopentyl glycol diacrylate (PONPGDA) was replaced with 3,3,5-trimethylcyclohexyl acrylate (B77674) (TMCHA), a related cycloaliphatic monomer, the resulting systems showed significantly improved adhesion and flexibility.

Below is a data table summarizing the performance of these formulations.

Copolymer SystemSubstrateAdhesionMandrel Bend
30°C Tg Copolymer + PONPGDAAluminum & Cold Rolled SteelPoorDid not pass
30°C Tg Copolymer + 50% PONPGDA / 50% Isobornyl AcrylateAluminum & Cold Rolled Steel100%Improved results
30°C Tg Copolymer + 50% PONPGDA / 50% 3,3,5-trimethylcyclohexyl acrylate (TMCHA)Aluminum & Cold Rolled Steel100%Improved results
Data synthesized from research on reactive acrylic copolymers for low extractable coatings. arkema.com

High-Solids vs. Solvent-Borne Formulations: Rheological Impact and Film Properties

The transition from traditional solvent-borne coatings to high-solids formulations is driven by the need to reduce volatile organic compound (VOC) emissions. p2infohouse.org However, this shift presents rheological challenges, as high-solids coatings have lower solvent content and thus different flow characteristics. researchgate.net Controlling viscosity and preventing sag (B610663) in high-solids systems is crucial for achieving a high-quality finish. researchgate.net

The following table compares key properties of high-solids and solvent-borne coatings and the potential impact of TMCHMA.

PropertyHigh-Solids CoatingsSolvent-Borne CoatingsRole/Impact of 3,3,5-Trimethylcyclohexyl Methacrylate
Solvent Content LowHighContributes to the non-volatile solids content in both systems. p2infohouse.org
Viscosity Higher initial viscosity, requires low molecular weight resins. p2infohouse.orgresearchgate.netLower viscosity, easier to control with solvent evaporation.Can increase formulation viscosity due to steric hindrance, a key consideration for sprayability.
Sag Control Challenging; often requires rheology modifiers like microgels. researchgate.netGenerally good, controlled by solvent evaporation.The rigid structure contributes to film hardness, which can help mitigate sag once cured.
Film Properties Can achieve high film hardness and durability.Good film formation and leveling. azom.comEnhances film hardness, chemical resistance, and weatherability. storchem.com Reduced shrinkage during curing improves adhesion.

Protective Coatings for Metals, Plastics, and Wood

TMCHMA is utilized in the formulation of protective coatings for a range of substrates, including metals, plastics, and wood. storchem.com Its primary function in these applications is to enhance the durability and longevity of the coated surface. The incorporation of methacrylate monomers like TMCHMA allows for precise adjustment of resin properties to meet specific performance needs, such as metal protection or the preservation of natural wood. evonik.com

For metals, coatings containing TMCHMA can improve adhesion and provide a barrier against corrosion. storchem.comevonik.com The reduced shrinkage of polymers containing TMCHMA during the curing process is particularly beneficial for improving adhesion to metal substrates. For plastics, TMCHMA-based coatings offer enhanced chemical and abrasion resistance. storchem.com In wood coatings, it contributes to weatherability and helps maintain the appearance of the wood over time. storchem.com

Adhesives and Sealants

In addition to coatings, this compound is a valuable monomer in the formulation of adhesives and sealants. nama-group.comulprospector.com Its properties contribute to the strength, durability, and chemical stability of the final bonded or sealed product. polysciences.comulprospector.com

Anaerobic Adhesives

This compound is also utilized in anaerobic adhesive formulations. Anaerobic adhesives are single-component compositions that remain liquid in the presence of oxygen but cure rapidly into a hard thermoset polymer when confined between two surfaces, excluding air. google.com These adhesives are often based on methacrylate esters. google.com

The curing mechanism for TMCHMA in an anaerobic setting involves a metal-ion-activated decomposition of an initiator, such as cumene (B47948) hydroperoxide. This process generates radicals that initiate the polymerization of the methacrylate monomer. The bulky cyclohexyl group of TMCHMA can slow down oxygen inhibition, which facilitates rapid curing in the confined space of a bond line. The cure time is dependent on factors such as the type of metal substrate, with copper being an accelerator compared to steel.

3D Printing Resins and Additive Manufacturing

This compound is a significant monomer in the formulation of photocurable resins for 3D printing and additive manufacturing. Its inclusion is primarily aimed at enhancing the mechanical performance and print quality of the final objects. The rigid cyclic structure of TMCHMA contributes to increased hardness and improved mechanical strength in the cured polymer network. nih.gov This makes it an ideal component for producing robust and durable 3D printed parts.

In advanced applications, such as dual-color curing technology for creating tough epoxy-alcohol resins, a derivative, 3,3,5-trimethylcyclohexyl salicylate (B1505791) methacrylate, has been used as a reactive diluent. specialchem.com This approach allows for the rapid 3D printing of a wide-meshed methacrylate scaffold, which is subsequently interpenetrated by a second, harder polymer network cured in a post-printing step. specialchem.com Furthermore, a patent for hybrid 3D printing technologies lists 3,3,5-trimethylcyclohexyl 2-(methacryloxy)benzoate as a potential reactive diluent in photo-curable materials designed for applications requiring high mechanical properties, such as orthodontic aligners. mdpi.com The use of such monomers helps to reduce the viscosity of the resin formulation while maintaining low volatility. mdpi.com

Table 1: Research Findings on TMCHMA in 3D Printing

Application Area Role of TMCHMA/Derivative Observed Outcome Reference
General 3D Printing Resins Monomer Improves mechanical strength and print resolution. nih.gov
Epoxy-Alcohol Resins Reactive Diluent (as Homosalate Methacrylate) Enables fast curing of a scaffold network for subsequent polymerization, creating a tough interpenetrating polymer network. specialchem.com
Photo-curable Materials Reactive Diluent (as 3,3,5-trimethylcyclohexyl 2-(methacryloxy)benzoate) Used in formulations for objects requiring good mechanical properties, such as dental appliances. mdpi.com

Optical and Display Materials

The inherent properties of polymers derived from this compound, such as high optical clarity, UV resistance, and stability against weathering, make it a suitable component for optical and display materials. nih.gov It is utilized in the formulation of clear, impact-resistant coatings that protect surfaces without compromising light transmission. nih.gov

A key parameter for optical applications is the refractive index. Poly(this compound) has a reported refractive index of 1.4850, a value that is critical for the design of optical components. nih.gov In addition, copolymers incorporating TMCHMA have been developed for electronic component applications, including displays, where high light transmission and low haze are essential performance criteria. researchgate.net The hydrophobicity imparted by the trimethylcyclohexyl group also contributes to the environmental stability of these materials. researchgate.net

Table 2: Optical Properties of Poly(this compound)

Property Value Significance Reference
Refractive Index (n20/D) 1.4850 Essential for designing lenses and other optical elements. nih.gov
General Properties High optical clarity, UV resistance Suitable for protective coatings on displays and optical devices. nih.gov
Copolymer Performance High light transmission, low haze Critical for performance in display and photovoltaic applications. researchgate.net

Dental Materials and Biomedical Device Components

In the biomedical field, methacrylates are foundational materials for a range of applications. While this compound is marketed for use in dental adhesives and sealants due to its low shrinkage, good adhesion, and water resistance, its specific role and prevalence in commercial products are not as extensively documented in research literature as more common monomers like Bis-GMA or TEGDMA. nih.govulprospector.com

Resin-based dental materials, such as composites and sealants, are typically composed of a matrix of methacrylate monomers, filler particles, and a photoinitiator system. mdpi.commdpi.com Common monomers include Bisphenol A-glycidyl methacrylate (Bis-GMA), triethylene glycol dimethacrylate (TEGDMA), and urethane (B1682113) dimethacrylate (UDMA), which form a durable, cross-linked network upon polymerization. mdpi.comnih.gov Sealants function by creating a physical barrier on the tooth surface to prevent microbial colonization. researchgate.net

While TMCHMA's properties like low shrinkage and hydrophobicity are advantageous for dental applications, detailed studies identifying it as a primary component in analyzed commercial composites or sealants are limited. nih.govulprospector.com However, its utility is noted in related fields; for instance, a patent describes the use of a TMCHMA derivative in photo-curable resins for manufacturing orthodontic aligners via 3D printing. mdpi.com

The biocompatibility of dental and biomedical polymers is a critical concern, as unreacted components can leach from the material into the physiological environment. nih.govnih.gov For methacrylate-based resins, the primary biocompatibility issue stems from the elution of residual, unpolymerized monomers, which can exhibit cytotoxic effects. mdpi.commdpi.com The degree of conversion during the polymerization reaction is crucial, as a lower conversion rate results in more leachable monomers. mdpi.com Studies on common dental monomers have established their potential to cause in vitro cytotoxicity, with effects dependent on the concentration and type of the leached chemical. nih.govmdpi.com

Specific biocompatibility and cytotoxicity studies focused on poly(this compound) are not widely represented in the surveyed scientific literature. Therefore, while the general principles of methacrylate biocompatibility apply, detailed data on the specific leaching profile and cytotoxic potential of TMCHMA from a polymerized device are not available.

The formation of bacterial biofilms on the surfaces of medical devices is a major cause of infection. TMCHMA has been investigated as a component in developing antibacterial coatings. One study explored the use of TMCHMA-based coatings on silicone urinary catheters. The findings indicated that these coatings could significantly reduce bacterial adhesion by as much as 30-fold compared to uncoated surfaces, demonstrating a potential application in preventing biofilm formation on medical devices. thieme-connect.de

Industrial Composites and Advanced Polymer Structures

In the realm of industrial materials, this compound is valued for its ability to enhance the physical properties of composites and polymers. When incorporated into polymer structures, the rigid and bulky cycloaliphatic ring of TMCHMA contributes to increased hardness, rigidity, and thermal stability. nih.govnih.gov

Polymers and composites containing TMCHMA exhibit excellent resistance to chemicals, water, and abrasion, along with good weatherability. nih.govnih.gov These characteristics make it a valuable monomer for producing durable and rigid polymer structures for demanding industrial applications. nih.gov For example, it has been used to formulate high-Tg (glass transition temperature) hydrophobic copolymers for use in electronic components that require excellent thermal and environmental stability. researchgate.net Its inclusion helps to improve impact resistance and adhesion while reducing shrinkage during the curing process. nih.gov

Electronic Component Applications (e.g., high Tg acrylic copolymers for environmental stability)

The incorporation of this compound (TMCHMA) into acrylic copolymers, particularly with methyl methacrylate (MMA), has led to the development of advanced materials with a high glass transition temperature (Tg). These copolymers are increasingly utilized in electronic components where environmental stability is a critical performance parameter. The bulky and rigid cycloaliphatic structure of TMCHMA plays a pivotal role in enhancing the thermal and mechanical properties of the resulting polymers, making them suitable for demanding electronic applications.

High Tg acrylic copolymers containing TMCHMA are noted for their excellent heat resistance, low moisture absorption, and superior environmental stability. These characteristics are essential for protecting sensitive electronic components from performance degradation due to temperature fluctuations and humidity. The hydrophobic nature of the 3,3,5-trimethylcyclohexyl group helps to minimize water uptake, which is a significant advantage in maintaining the dielectric properties and dimensional stability of electronic parts over their operational lifetime.

Research has focused on the synthesis and characterization of these copolymers to tailor their properties for specific electronic applications. By adjusting the weight percentage of this compound in the copolymer, it is possible to control the final properties of the material. For instance, copolymers of methyl methacrylate with this compound have been developed that exhibit a glass transition temperature in the range of 116°C to 140°C. These high Tg values ensure that the components remain structurally sound and functional at elevated operating temperatures commonly found in electronic devices.

The level of this compound in these copolymers typically ranges from 0.2 to 25 percent by weight. Even at low concentrations, such as 0.5 to 10 weight percent, the incorporation of TMCHMA imparts a significant hydrophobic character to the copolymer. This results in materials with not only high heat and UV resistance but also excellent mechanical properties and low haze, making them suitable for applications in displays, smartphones, and photovoltaics.

Research Findings on High Tg Acrylic Copolymers

Detailed studies have demonstrated the direct impact of incorporating bulky, cycloaliphatic monomers like this compound on the performance of acrylic copolymers. The primary benefit observed is a significant elevation of the glass transition temperature (Tg), which is a measure of a polymer's thermal stability. For electronic components that are subjected to thermal cycling and high-temperature environments, a higher Tg is crucial for maintaining mechanical integrity and preventing deformation.

Furthermore, the hydrophobic nature of the trimethylcyclohexyl group contributes to reduced moisture absorption in the copolymer. In electronic packaging and encapsulation, low moisture uptake is critical to prevent changes in dielectric constant, signal loss, and potential corrosion of metallic components. The combination of high Tg and hydrophobicity leads to enhanced environmental stability, ensuring the long-term reliability of electronic devices.

The table below summarizes the typical properties of high Tg acrylic copolymers containing this compound, as indicated by recent research and patent literature.

Interactive Data Table: Properties of High Tg Acrylic Copolymers

PropertyValue
Glass Transition Temperature (Tg) 116°C to 140°C
This compound Content 0.2 - 25 wt%
Preferred this compound Content 0.5 - 10 wt%
Molecular Weight (Mw) > 110,000 g/mol
Moisture Uptake Low
UV Resistance Excellent
Heat Resistance High

Analytical and Characterization Methodologies for 3,3,5 Trimethylcyclohexyl Methacrylate Polymers

Spectroscopic Characterization of Monomer and Polymer

Spectroscopic methods are indispensable for probing the molecular structure of both the 3,3,5-trimethylcyclohexyl methacrylate (B99206) monomer and its corresponding polymer. Techniques such as NMR, FTIR, and UV-Vis spectroscopy provide detailed information on atomic connectivity, functional groups, and electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR for structure and kinetics)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed molecular structure of TMCMA and its polymer, poly(3,3,5-trimethylcyclohexyl methacrylate). Both ¹H and ¹³C NMR are used to provide unambiguous structural confirmation and can be adapted to monitor the kinetics of polymerization.

Structural Characterization: For the TMCMA monomer, the ¹H NMR spectrum exhibits characteristic signals for its distinct protons. The vinyl protons of the methacrylate group typically appear as two separate signals in the region of 5.5-6.1 ppm. The methyl group attached to the double bond shows a singlet around 1.9 ppm. The protons on the bulky trimethylcyclohexyl ring produce a complex series of signals at lower chemical shifts (typically 0.8-2.0 ppm), corresponding to the methyl and methylene (B1212753) groups on the cyclohexane (B81311) ring. nih.gov The ¹³C NMR spectrum provides complementary information, showing distinct peaks for the carbonyl carbon (around 167 ppm), the quaternary carbon of the ester linkage, the vinyl carbons (around 125 and 136 ppm), and the various carbons of the trimethylcyclohexyl group. nih.gov

Upon polymerization, the NMR spectrum changes significantly. The most notable change in the ¹H NMR spectrum is the disappearance of the sharp vinyl proton signals (5.5-6.1 ppm), indicating the consumption of the monomer's double bond. researchgate.net The signals corresponding to the polymer backbone appear as broad resonances, a characteristic feature of polymeric materials. In ¹³C NMR, the signals for the vinyl carbons vanish and are replaced by signals corresponding to the new sp³ hybridized carbons of the polymer backbone.

The following tables summarize the expected chemical shifts.

Table 6.1.1-1: Characteristic ¹H NMR Chemical Shifts for TMCMA Monomer and Polymer

Functional GroupMonomer Chemical Shift (ppm)Polymer Chemical Shift (ppm)Key Observation
Vinyl Protons (H₂C=)~5.5 and ~6.1DisappearsConfirms polymerization
Methacrylate Methyl (-C(CH₃)=)~1.9Broad signal ~0.8-1.2Becomes part of the polymer backbone
Trimethylcyclohexyl Protons~0.8 - 2.0Broad signals ~0.8-2.0Ring structure remains intact but signals broaden
Methoxy Protons (-OCH₃)N/A (Ester is -OCH-)N/ANot applicable to this structure

Data inferred from general knowledge of methacrylate polymerization and spectra of related compounds like PMMA. researchgate.net

Table 6.1.1-2: Characteristic ¹³C NMR Chemical Shifts for TMCMA Monomer and Polymer

Functional GroupMonomer Chemical Shift (ppm)Polymer Chemical Shift (ppm)Key Observation
Carbonyl Carbon (C=O)~167~177Slight shift upon polymerization
Vinyl Carbons (H₂C =C <)~125 and ~136DisappearsConfirms consumption of C=C bond
Polymer Backbone CarbonsN/A~45 and ~55New signals for the sp³ backbone carbons appear
Trimethylcyclohexyl Carbons~20 - 80~20 - 80Signals are retained but broaden

Data inferred from known spectra of methacrylate monomers and polymers. nih.gov

Kinetic Analysis: NMR spectroscopy is also a valuable tool for studying the kinetics of polymerization. By acquiring ¹H NMR spectra at regular intervals during the reaction, the rate of monomer consumption can be accurately measured. tandfonline.com The conversion of the monomer to polymer is determined by monitoring the decrease in the integrated area of the vinyl proton signals relative to an internal standard or a signal from the molecule that remains unchanged during the reaction, such as the protons on the cyclohexyl ring. nih.govnih.gov This on-line or in-situ monitoring allows for the determination of reaction rates and kinetic parameters. tandfonline.com

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Confirmation

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective technique used to identify functional groups present in a molecule. It is used to confirm the structure of the TMCMA monomer and to verify its conversion to poly(TMCMA).

In the FTIR spectrum of the TMCMA monomer, key absorption bands include:

A strong, sharp peak for the carbonyl (C=O) stretch of the ester group, typically found around 1715-1730 cm⁻¹.

A peak corresponding to the carbon-carbon double bond (C=C) stretch of the methacrylate group, which appears around 1638 cm⁻¹.

Signals for the C-O-C stretching vibrations of the ester group, usually seen in the 1100-1300 cm⁻¹ region.

C-H stretching and bending vibrations from the alkyl portions (cyclohexyl and methyl groups) below 3000 cm⁻¹.

The primary indicator of successful polymerization is the disappearance or significant reduction of the C=C stretching peak at ~1638 cm⁻¹ in the polymer's spectrum. acs.org The strong carbonyl (C=O) peak is retained, confirming that the ester group remains intact in the polymer structure. The C-H and C-O-C signals are also present in the polymer, though they may broaden.

Table 6.1.2-1: Key FTIR Absorption Bands for TMCMA Monomer and Poly(TMCMA)

Functional GroupWavenumber (cm⁻¹)MonomerPolymerSignificance
C=O Stretch (Ester)~1720Confirms presence of ester group
C=C Stretch (Vinyl)~1638𐄂Disappearance confirms polymerization
C-O-C Stretch (Ester)~1150-1250Confirms presence of ester linkage
=C-H Bending~815𐄂Confirms loss of vinyl group

Data based on typical values for methacrylate monomers and polymers. nih.govbiointerfaceresearch.com

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. In the context of this compound, this technique is primarily used to detect the presence of chromophores—the parts of the molecule that absorb light. The main chromophores in the TMCMA monomer are the carbon-carbon double bond (C=C) and the carbonyl group (C=O) of the methacrylate functionality.

The monomer typically exhibits UV absorption due to the π → π* electronic transition of the conjugated C=C-C=O system. This absorption occurs in the UV region, and its intensity, according to the Beer-Lambert Law, is proportional to the monomer concentration. Upon polymerization, the C=C double bond is consumed, leading to a decrease in the absorbance at the corresponding wavelength. This change allows UV-Vis spectroscopy to be used as a method for monitoring the progress of the polymerization reaction by tracking the disappearance of the monomer. Studies on related polymers like polymethyl methacrylate (PMMA) show absorption in the 250-325 nm range, which is attributed to chromophoric groups. acs.org

Chromatographic Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of TMCMA and its polymers, gel permeation chromatography (GPC) and high-performance liquid chromatography (HPLC) are particularly vital.

Gel Permeation Chromatography (GPC) for Molecular Weight and Dispersity Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common and powerful technique for characterizing the molecular weight distribution of a polymer. nih.gov GPC separates molecules based on their hydrodynamic volume, or size in solution.

In a GPC experiment, a solution of the poly(TMCMA) is passed through a column packed with porous gel. Larger polymer chains cannot enter the pores as easily and therefore travel a shorter path, eluting from the column first. Smaller chains can penetrate the pores more deeply, taking a longer path and eluting later. By calibrating the system with polymer standards of known molecular weights, the retention time of the sample can be used to determine its molecular weight distribution. americanlaboratory.com

GPC analysis yields several critical parameters:

Number-average molecular weight (Mn): The total weight of all polymer chains in a sample, divided by the total number of polymer chains.

Weight-average molecular weight (Mw): An average that takes into account the contribution of each polymer chain to the total mass of the sample. Larger chains contribute more to Mw. nih.gov

Dispersity (Đ) , or Polydispersity Index (PDI): The ratio of Mw to Mn (Đ = Mw/Mn). This value provides a measure of the breadth of the molecular weight distribution. nih.gov A value of 1.0 indicates that all polymer chains are of the same length (monodisperse). Typical synthetic polymers have a dispersity greater than 1.0.

Table 6.2.1-1: GPC Data Interpretation for Poly(TMCMA)

ParameterDescriptionSignificance
Mn (Number-Average Molecular Weight)Statistical average molecular weight of all polymer chains.Relates to colligative properties.
Mw (Weight-Average Molecular Weight)Average molecular weight where larger chains contribute more.Relates to bulk properties like strength and viscosity.
Đ (PDI) (Dispersity)Ratio of Mw/Mn.Indicates the breadth of the molecular weight distribution. A lower value signifies a more controlled polymerization.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of the this compound monomer. It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).

For purity analysis of TMCMA, a reversed-phase HPLC method is typically employed. In this setup, the stationary phase is nonpolar, and the mobile phase is a more polar solvent mixture. The TMCMA monomer, being relatively nonpolar, will be retained on the column, while more polar impurities will elute faster. Any nonpolar impurities or byproducts from the synthesis, such as unreacted 3,3,5-trimethylcyclohexanol (B90689), will have different retention times, allowing for their separation and quantification. ecetoc.org A UV detector is commonly used to detect the components as they elute from the column. The purity of the monomer is determined by comparing the area of the main TMCMA peak to the total area of all peaks in the chromatogram. youtube.com

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes smaller stationary phase particles (typically less than 2 µm) and higher pressures. nih.gov This results in significantly faster analysis times, improved resolution, and greater sensitivity, making it a powerful tool for high-throughput purity analysis and the detection of trace-level impurities in the TMCMA monomer.

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a material as a function of temperature or time. For polymers of this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental for understanding their thermal transitions and stability.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. mit.edu It is exceptionally useful for determining the glass transition temperature (Tg) and monitoring the heat evolved during curing reactions.

Glass Transition Temperature (Tg): The glass transition is a reversible transition in amorphous materials from a hard, glassy state to a soft, rubbery state. In a DSC thermogram, the Tg is observed as a step-like change in the baseline of the heat flow signal, corresponding to a change in the material's heat capacity. mit.edu The bulky and rigid cycloaliphatic structure of this compound is expected to increase the Tg of its homopolymer and copolymers. This is because the cyclic group restricts the rotational mobility of the polymer backbone, requiring more thermal energy to induce the segmental motions associated with the glass transition. Studies on similar cycloaliphatic monomers, such as tricyclodecane dimethanol diacrylate (TCDDMDA), have shown that their incorporation into a poly(methyl methacrylate) resin significantly increases the Tg of the resulting copolymer. thejcdp.com The Tg of poly(cyclohexyl acrylate) has been reported to be around 25°C. kpi.ua

Table 2: Glass Transition Temperatures (Tg) of Various Polymethacrylates
PolymerTg (°C) (approximate)Reference
Poly(methyl methacrylate) (atactic)105 researchgate.net
Poly(ethyl methacrylate)65 mit.edu
Poly(n-butyl methacrylate)20 mit.edu
Poly(cyclohexyl acrylate)25 kpi.ua
P(MMA-co-10% TCDDMDA)126.8 thejcdp.com
P(MMA-co-20% TCDDMDA)129.5 thejcdp.com

Curing Behavior: For thermosetting systems based on this compound, DSC is an essential tool for studying the curing kinetics. The polymerization (curing) of methacrylate monomers is an exothermic process, which produces a distinct peak in the DSC heat flow curve. mdpi.com By integrating the area under this peak, the total heat of curing (ΔHcure) can be determined. The degree of cure (α) at any given time or temperature can then be calculated by comparing the partial heat of reaction to the total heat of reaction. nist.govnetzsch.com Dynamic scans (at a constant heating rate) and isothermal scans (at a constant temperature) can be used to develop kinetic models that describe the curing process, which is critical for optimizing industrial processing conditions. mdpi.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. youtube.com It provides critical information about the thermal stability of polymers, their decomposition mechanisms, and the amount of inorganic filler in composites. kpi.uayoutube.com

When a polymer like poly(this compound) is heated in a TGA instrument, its mass remains stable until the onset temperature of decomposition. Beyond this temperature, the polymer chains begin to break apart, leading to the formation of volatile products and a corresponding loss of mass. The TGA thermogram plots the percentage of initial mass remaining against temperature. The derivative of this curve (DTG curve) shows the rate of mass loss and helps to identify the temperatures at which the degradation is most rapid. marquette.edu

Polymethacrylates can exhibit complex, multi-stage degradation profiles. marquette.eduresearchgate.net For instance, pure poly(methyl methacrylate) often shows multiple overlapping weight losses between 250°C and 440°C. marquette.edu The thermal stability is commonly compared using specific data points, such as T10 and T50, the temperatures at which 10% and 50% mass loss occurs, respectively. marquette.edu The incorporation of bulky, stable groups like the 3,3,5-trimethylcyclohexyl moiety is generally expected to influence the thermal stability of the resulting polymer.

Table 3: TGA Decomposition Data for Poly(methyl methacrylate) Composites
SampleT10 (°C)T50 (°C)T90 (°C)Reference
PMMA (recrystallized)300344382 marquette.edu
PMMA/CHM-3 (3% additive)333389402 marquette.edu

Data for a PMMA composite with copper hydroxy methacrylate (CHM) is shown for illustrative purposes of how additives affect thermal stability.

Rheological Characterization of Polymeric Systems

Rheology is the study of the flow and deformation of matter. For polymeric systems based on this compound, rheological characterization provides insight into their viscoelastic behavior and processability.

Oscillatory rheometry, which includes techniques like Dynamic Mechanical Analysis (DMA), is used to measure the viscoelastic properties of polymers. pbipolymer.com In these tests, a small, sinusoidal oscillatory strain or stress is applied to a sample, and the resulting stress or strain is measured. anton-paar.com This allows the material's response to be separated into two components: the storage modulus (E' or G') and the loss modulus (E'' or G''). numberanalytics.com

Storage Modulus (E' or G'): Represents the elastic component and is a measure of the energy stored by the material during a deformation cycle. A higher storage modulus indicates a stiffer, more solid-like material. mdpi.com

Loss Modulus (E'' or G''): Represents the viscous component and is a measure of the energy dissipated as heat during a deformation cycle. It is related to the internal friction and molecular rearrangements within the polymer. mdpi.com

Tan Delta (tan δ): Calculated as the ratio of the loss modulus to the storage modulus (E''/E' or G''/G''). It is a measure of the material's damping capacity. A peak in the tan δ curve is often used to identify the glass transition temperature (Tg), as at this temperature the material exhibits a maximum in energy dissipation. pbipolymer.com

By performing temperature sweeps or frequency sweeps, one can map the viscoelastic behavior of the polymer from a rigid, glassy state to a rubbery or molten state. anton-paar.com For cross-linked polymers, the storage modulus in the rubbery plateau region (above Tg) is related to the crosslink density; a higher modulus in this region typically corresponds to a more densely cross-linked network.

Table 4: Key Viscoelastic Parameters from Oscillatory Rheometry
ParameterSymbolDescription
Storage ModulusE' (tensile), G' (shear)Measure of stored elastic energy; indicates stiffness.
Loss ModulusE'' (tensile), G'' (shear)Measure of dissipated energy as heat; indicates viscous behavior.
Tan Deltatan δRatio of Loss to Storage Modulus (E''/E' or G''/G''); indicates damping.
Complex ModulusE, GOverall resistance to deformation (combines elastic and viscous response).

Rotational rheometry is used to measure the viscosity of polymer melts and solutions under steady shear conditions. researchgate.net In a typical experiment, the sample is placed between two plates (or a cone and plate), and one is rotated at a controlled rate, imposing a shear rate on the sample. The instrument measures the torque required to maintain this rotation, from which the shear stress and, subsequently, the viscosity are calculated.

A key behavior of many polymer systems is shear thinning (or pseudoplasticity), where the viscosity decreases as the shear rate increases. chemrxiv.org At very low shear rates, polymer chains are entangled and resist flow, resulting in a high viscosity known as the zero-shear viscosity plateau (η₀). As the shear rate increases, the polymer chains begin to disentangle and align in the direction of flow, leading to a significant drop in viscosity. chemrxiv.org

This behavior is critical for processing applications. For example, a high viscosity at rest can prevent sagging in a coating, while a low viscosity at the high shear rates experienced during application (e.g., spraying or brushing) allows for easy processing. The relationship between viscosity and shear rate can be described by various mathematical models, such as the Carreau-Yasuda model. chemrxiv.org

Table 5: Parameters of the Carreau-Yasuda Model for Viscosity
ParameterSymbolDescription
Zero-Shear Viscosityη₀The viscosity at a theoretical zero shear rate, representing the Newtonian plateau.
Characteristic TimeλA time constant related to the onset of the shear-thinning region. The reciprocal (1/λ) is the critical shear rate.
Power Law ExponentnDescribes the slope of the shear-thinning region on a log-log plot.

Morphological and Microstructural Characterization

The morphology and microstructure of a polymer are fundamental to its macroscopic properties. These characterization techniques probe the surface topography and internal porous structure.

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface features of a material at high magnification. It works by scanning a focused beam of electrons over a sample's surface. The interactions between the electrons and the atoms in the sample produce various signals that contain information about the surface topography and composition. For polymer samples, which are typically non-conductive, a thin conductive coating (e.g., gold or carbon) is often applied to prevent the build-up of static charge on the surface. google.com

In the context of poly(this compound), SEM can be used to:

Assess the smoothness and quality of polymer films and coatings.

Examine the shape and surface texture of polymer particles or microspheres, such as those produced in suspension polymerization. epdf.pub

Identify surface defects like cracks, voids, or inclusions.

Visualize the phase morphology in polymer blends or copolymers containing poly(this compound).

The choice of accelerating voltage in SEM is critical; lower voltages are often preferred for organic coatings to reduce beam penetration and reveal true surface details, whereas higher voltages might produce images that are composites of surface and sub-surface information. google.com For example, studies on related methacrylate polymers have used SEM to reveal wrinkled surfaces in spin-coated films or the spherical nature of microcapsules. epdf.pub

The porous structure of a polymer is critical for applications such as separation media, catalysis, and scaffolds for tissue engineering. The most common method for characterizing this structure is gas physisorption, typically using nitrogen at cryogenic temperatures (77 K).

The technique involves measuring the amount of nitrogen gas that adsorbs to the polymer surface at a range of relative pressures. The resulting data is plotted as a nitrogen adsorption-desorption isotherm. Analysis of this isotherm, commonly using the Brunauer-Emmett-Teller (BET) theory, allows for the calculation of the specific surface area. Further analysis of the isotherm, particularly the desorption branch, using models like the Barrett-Joyner-Halenda (BJH) method, can provide information about the pore volume and pore size distribution.

Polymers based on this compound can be synthesized to have a porous structure, often through suspension polymerization in the presence of a porogen (a solvent that is a poor solvent for the resulting polymer). The type and amount of cross-linking monomer and the porogen system used during polymerization are key factors that determine the final porous properties of the material.

While specific porosity data for homopolymers of this compound are not readily found, research on related porous methacrylate copolymers demonstrates the utility of this technique. The following table provides illustrative findings for porous copolymers of allyl methacrylate and divinylbenzene, showing how the cross-linker content influences the specific surface area.

Table 2: Illustrative Porosity Data for Porous Methacrylate Copolymers Data adapted from studies on Allyl Methacrylate/Divinylbenzene copolymers and is for illustrative purposes only.

Polymer Composition (wt% Cross-linker)Specific Surface Area (m²/g)Pore Characteristics
Allyl Methacrylate / 50% Divinylbenzene480Bimodal pore distribution
Allyl Methacrylate / 40% Divinylbenzene455Bimodal pore distribution
Allyl Methacrylate / 20% Divinylbenzene410Bimodal pore distribution
Allyl Methacrylate / 15% Divinylbenzene180Monomodal pore distribution
Allyl Methacrylate / 5% Divinylbenzene&lt;10Essentially non-porous

Environmental and Toxicological Research on 3,3,5 Trimethylcyclohexyl Methacrylate

Mechanisms of Interaction with Biological Systems

The interaction of 3,3,5-trimethylcyclohexyl methacrylate (B99206) with biological systems is primarily understood through the lens of its chemical structure as a methacrylate ester. The metabolic fate of such esters generally involves enzymatic hydrolysis.

Enzyme Interaction Studies (substrate or inhibitor roles)

Specific studies detailing the interaction of 3,3,5-trimethylcyclohexyl methacrylate with isolated enzymes are not extensively available in the public domain. However, based on the metabolism of other methacrylate esters, it is anticipated that this compound can act as a substrate for certain enzymes. nih.gov Methacrylate esters are known to undergo hydrolysis catalyzed by carboxylesterases, enzymes that break down ester bonds. nih.govresearchgate.net This reaction would yield methacrylic acid and 3,3,5-trimethylcyclohexanol (B90689). Research on methyl methacrylate has shown that its metabolism to methacrylic acid is mediated by carboxylesterase enzymes, and this activity is particularly localized in tissues such as the nasal epithelium in rats. nih.gov Inhibition of these enzymes was found to significantly reduce the toxicity of methyl methacrylate, demonstrating the crucial role of this enzymatic conversion. nih.gov

Impact on Metabolic Pathways

Direct research on the specific impact of this compound on metabolic pathways is limited. However, the metabolic pathway for the structurally related and well-studied compound, methyl methacrylate, has been investigated. Evidence suggests that after hydrolysis to methacrylic acid, the subsequent metabolism follows the valine catabolism pathway. nih.gov This pathway involves the conversion of metabolites into intermediates that can enter the citric acid cycle. One of the key findings in studies with methyl methacrylate was the detection of labeled methylmalonic acid in urine after administration of a labeled form of the compound, which is consistent with the valine metabolic route. nih.gov While this provides a likely model, it is an extrapolation, and specific studies on this compound are required for confirmation.

Biocompatibility and Biological Activity Assessment

The biocompatibility of this compound is a critical aspect, particularly given the use of related methacrylate monomers in medical and dental applications. nih.govfda.gov Biocompatibility evaluation typically begins with in vitro cytotoxicity assays according to standards like ISO 10993-5. nih.govnhiso.comnih.gov

While direct cytotoxicity data for this compound under ISO 10993-5 were not found in the reviewed literature, studies on similar materials provide some insight. For instance, a dental resin incorporating 10% and 20% of a different cycloaliphatic comonomer, tricyclodecane dimethanol diacrylate (TCDDMDA), showed good histocompatibility in a rat model. nih.gov Another study on a formulation containing a derivative, (N-(tert-butyl){[(3-isocyanato-1,5,5-trimethylcyclohexyl) methyl] amino} carbonylamino) ethyl methacrylate, noted no significant biological activity in a cytotoxicity test based on ISO 10993-5 criteria, with cell growth inhibition remaining below the 30% threshold considered a cytotoxic effect. google.com These findings suggest that polymers based on cycloaliphatic methacrylates may exhibit favorable biocompatibility profiles.

Safety and Hazard Evaluation in Research Settings

The evaluation of hazards associated with this compound in research and industrial settings focuses on its potential for sensitization and irritation upon contact.

Local Lymph Node Assay (LLNA) for Sensitization Potential (e.g., EC3 value)

This compound is classified as a skin sensitizer (B1316253). chemicalbook.comtcichemicals.com The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it as Skin Sensitizer Category 1B (H317: May cause an allergic skin reaction). nih.govchemicalbook.com This classification is based on its potential to elicit a skin sensitization response after exposure.

The potency of a chemical sensitizer is often quantified using data from the murine Local Lymph Node Assay (LLNA), which determines the concentration required to produce a threefold increase in lymphocyte proliferation (a Stimulation Index of 3). This value is known as the EC3 value. ecetoc.org A lower EC3 value indicates a more potent sensitizer. While this compound is recognized as a sensitizer, a specific EC3 value from LLNA studies was not available in the reviewed public literature.

Interactive Data Table: GHS Classification for Sensitization

Hazard ClassificationGHS CategoryHazard Statement
Skin SensitizationCategory 1BH317: May cause an allergic skin reaction

Note: This classification indicates that the substance is considered a skin sensitizer based on available evidence. The EC3 value provides a quantitative measure of potency.

Skin and Eye Irritation Studies

Consistent findings from multiple safety data sheets and chemical databases classify this compound as an irritant to both skin and eyes. nih.govgoogle.comtcichemicals.com

Skin Irritation: The compound is classified under GHS as causing skin irritation (H315, Skin Irrit. 2). nih.govtcichemicals.com This indicates that direct contact can lead to reversible inflammatory effects on the skin.

Eye Irritation: It is also classified as causing serious eye irritation (H319, Eye Irrit. 2). nih.govtcichemicals.com A specific study conducted on rabbits according to OECD Guideline 405 involved instilling 0.1 ml of the substance into the eyes of six rabbits. epa.gov The results showed slight conjunctival irritation, including a crimson-red appearance of the conjunctiva and ocular discharge in some animals, which was observed one hour after instillation. epa.gov Importantly, all signs of ocular irritation had resolved within 24 hours, and no changes to the cornea or iris were noted. epa.gov

Interactive Data Table: Summary of Irritation Studies Skin Irritation

Test/ClassificationResultGHS Hazard Code
GHS ClassificationCauses skin irritationH315

Eye Irritation

Study TypeSpeciesObservationResolutionGHS Hazard Code
Acute Eye Irritation (OECD 405)RabbitSlight conjunctival irritation and discharge at 1 hour. epa.govAll effects resolved within 24 hours. epa.govH319: Causes serious eye irritation

Respiratory Effects upon Inhalation

Research and safety data classify this compound as a substance that may cause respiratory irritation. labscoop.comtcichemicals.comnih.govfarnell.com This is officially recognized under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the hazard statement H335. labscoop.comtcichemicals.comnih.govfarnell.com The respiratory system is identified as a target organ for the toxic effects of a single exposure. farnell.com

Inhalation of vapors or mists can lead to symptoms such as coughing, shortness of breath, and a feeling of tightness in the chest. farnell.com While detailed mechanistic studies on this specific compound are not widely available in public literature, the effects are characteristic of irritant-induced respiratory responses. For context, studies on related methacrylates, like methyl methacrylate (MMA), show that these compounds can cause irritation and degenerative lesions in the respiratory tract, particularly the nasal passages, in animal studies. mpausa.orgnih.govnih.gov However, it is important to note that the toxicity and sensitization potential can vary significantly between different methacrylate esters. nih.gov

Table 1: GHS Classification for Respiratory Effects

Hazard CodeDescriptionTarget Organ
H335May cause respiratory irritationRespiratory System

Acute and Chronic Toxicity Considerations

Acute Toxicity The acute toxicity of this compound primarily manifests as irritation to the skin and eyes and as a skin sensitizer. tcichemicals.comfarnell.comchemicalbook.com According to GHS classifications, it causes skin irritation (H315) and serious eye irritation (H319). labscoop.comtcichemicals.comnih.gov Symptoms of acute exposure can include redness and inflammation of the skin, and irritation or conjunctivitis in the eyes. farnell.com

Furthermore, the compound is classified as a skin sensitizer (Category 1B), meaning it may cause an allergic skin reaction upon contact (H317). labscoop.comtcichemicals.com Animal studies on rats indicated a low order of acute toxicity via oral and dermal routes, with the LD0 (the highest dose that does not cause mortality) being greater than 2,000 mg/kg for both pathways. chemicalbook.com

Table 2: Acute Toxicity Profile

GHS Hazard CodeClassificationEffect
H315Skin Irritation, Category 2Causes skin irritation
H319Eye Irritation, Category 2Causes serious eye irritation
H317Skin Sensitization, Category 1BMay cause an allergic skin reaction

Chronic Toxicity The primary consideration for chronic toxicity identified in available research relates to environmental effects. This compound is classified as toxic to aquatic life with long-lasting effects (H411). labscoop.comtcichemicals.com Ecotoxicological studies have determined specific toxicity levels for various aquatic organisms. chemicalbook.com For instance, the 96-hour LC50 for the fish Danio rerio is 1.9 mg/L, and the 48-hour EC50 for Daphnia magna is 14.43 mg/L. chemicalbook.com This indicates a risk to aquatic ecosystems upon release into the environment. labscoop.comchemicalbook.com

Information regarding long-term systemic health effects in humans or animals from chronic exposure is not detailed in the reviewed sources. The substance is not currently classified as a PBT (Persistent, Bioaccumulative, and Toxic) or vPvB (very Persistent and very Bioaccumulative) substance. tcichemicals.comfarnell.com

Risk Mitigation Strategies for Laboratory Handling

Effective risk mitigation when handling this compound in a laboratory setting involves a combination of engineering controls, administrative procedures, and the use of personal protective equipment (PPE). tcichemicals.comchemicalbook.com

Engineering Controls The primary engineering control is to ensure adequate ventilation. farnell.comchemicalbook.com Handling should be performed in a well-ventilated area, preferably using a local exhaust ventilation system or a chemical fume hood to minimize the generation and inhalation of vapors or mists. tcichemicals.com Where possible, using a closed system for transfers and reactions is recommended. tcichemicals.com Facilities should also be equipped with accessible safety showers and eye wash stations. tcichemicals.com

Administrative Controls Procedural controls are crucial for safe handling. This includes washing hands and face thoroughly after working with the substance. tcichemicals.com Food and drink should be prohibited in the work area. farnell.com Proper storage involves keeping the container tightly closed in a cool, dark, and well-ventilated place, away from heat, open flames, and incompatible materials such as oxidizing agents. labscoop.comtcichemicals.com To prevent fires from static discharge, non-sparking tools and explosion-proof equipment should be used. chemicalbook.com Contaminated work clothing must not be allowed to leave the workplace and should be laundered before reuse. labscoop.comchemicalbook.com

Personal Protective Equipment (PPE) When engineering and administrative controls are insufficient to eliminate exposure risk, appropriate PPE is mandatory. labscoop.comtcichemicals.com

Eye and Face Protection: Wear tightly fitting safety goggles. chemicalbook.com A face shield may be necessary for splash protection. labscoop.com

Skin Protection: Impervious gloves must be worn. farnell.com Protective clothing is also recommended to prevent skin contact. chemicalbook.com

Respiratory Protection: To avoid inhaling vapors, respiratory protection should be used, especially if ventilation is inadequate or if irritation is experienced. guidechem.com A respirator with a suitable filter (e.g., type ABEK) is recommended. sigmaaldrich.com

Table 3: Summary of Laboratory Risk Mitigation Strategies

Control TypeSpecific Strategy
Engineering Controls Handle in a well-ventilated area (e.g., chemical fume hood). tcichemicals.comchemicalbook.com
Use local exhaust ventilation to control vapor/mist generation. tcichemicals.com
Ensure access to safety showers and eye wash stations. tcichemicals.com
Administrative Controls Wash hands thoroughly after handling. tcichemicals.com
Store in a cool, dark, well-ventilated place away from ignition sources. labscoop.comtcichemicals.com
Use non-sparking tools and prohibit eating/drinking in the work area. farnell.comchemicalbook.com
Personal Protective Equipment (PPE) Wear tightly fitting safety goggles. chemicalbook.com
Use impervious gloves and protective clothing. farnell.comchemicalbook.com
Use appropriate respiratory protection when ventilation is insufficient. guidechem.comsigmaaldrich.com

Theoretical and Computational Chemistry Approaches

Thermodynamic Modeling of Phase Equilibria (e.g., high-pressure CO2 systems)

The thermodynamic behavior of 3,3,5-Trimethylcyclohexyl methacrylate (B99206) (335-TMCHMA) in high-pressure carbon dioxide (CO2) is crucial for its application in supercritical fluid technologies, such as polymerization and purification processes. Studies have been conducted to determine the phase equilibria of binary systems of 335-TMCHMA and CO2.

Experimental investigations have been carried out using a synthetic approach to measure the thermodynamic data at temperatures ranging from 313.2 K to 393.2 K and pressures from 3.84 MPa to 20.80 MPa. acs.orgnih.gov The results indicate that the miscibility of CO2 in the system increases with both temperature and the mole fraction of 335-TMCHMA. acs.orgnih.gov The binary system of 335-TMCHMA and supercritical CO2 (Sc-CO2) exhibits Type-I phase behavior, characterized by a continuous critical mixture curve. acs.orgnih.gov

To model the experimental data, the Peng-Robinson equation of state (P-R EoS) has been successfully employed. acs.orgnih.gov This model, utilizing two temperature-independent mixture interaction parameters, provides a good correlation with the experimental phase behavior. acs.orgnih.gov The root mean square deviation (RMSD) between the experimental data and the P-R EoS predictions for the 335-TMCHMA + Sc-CO2 system was found to be as low as 4.56% when adjusted values were used for each temperature. nih.gov This demonstrates the effectiveness of the P-R EoS in predicting the phase equilibria of this system.

Table 1: Thermodynamic Modeling Parameters for the 3,3,5-Trimethylcyclohexyl methacrylate + Supercritical CO2 System

Parameter Value Reference
Temperature Range 313.2–393.2 K acs.orgnih.gov
Pressure Range 3.84–20.80 MPa acs.orgnih.gov
Phase Behavior Type Type-I acs.orgnih.gov
Modeling Equation Peng-Robinson Equation of State (P-R EoS) acs.orgnih.gov
RMSD (%) at 353.2 K 7.57% (using two factors) nih.gov
Overall RMSD (%) 4.56% (with adjusted values) nih.gov

Solubility Parameter Determinations (e.g., Hansen solubility parameters)

Hansen solubility parameters (HSP) are a valuable tool for predicting the solubility of a substance in various solvents. researchgate.net The total Hansen solubility parameter (δt) is derived from three individual components: the dispersion component (δD), the polar component (δP), and the hydrogen bonding component (δH). nih.gov The relationship is given by the equation: δt² = δD² + δP² + δH². nih.gov

The determination of HSPs can be done through experimental methods or theoretical calculations. researchgate.netnih.gov The experimental approach involves testing the solubility of the compound in a range of solvents with known HSPs. researchgate.net A sphere is then constructed in the three-dimensional Hansen space that encloses all the "good" solvents. The center of this sphere represents the HSP of the solute. researchgate.net

Table 2: Hansen Solubility Parameters for Polymethyl Methacrylate (PMMA)

Parameter Value (MPa½)
δD (Dispersion) 18.6
δP (Polar) 10.5
δH (Hydrogen Bonding) 5.1

Source: Data derived from general polymer HSP tables.

Density Functional Theory (DFT) for Optical Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. numberanalytics.com It is a powerful tool for predicting various properties of molecules, including their optical properties. By calculating parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the energy gap, polarizability, and hyperpolarizability, DFT can provide insights into the optical behavior of a compound. researchgate.net

For polymers like those derived from methacrylate monomers, DFT can be used to understand structure-property relationships. nih.gov For instance, studies on polymethyl methacrylate (PMMA) have utilized DFT to analyze its electronic and optical properties. researchgate.net These calculations can elucidate how modifications to the chemical structure, such as the inclusion of the bulky trimethylcyclohexyl group in this compound, might influence the optical characteristics of the resulting polymer.

The HOMO-LUMO energy gap is a key parameter that can be related to the transparency of the material; a larger gap generally corresponds to transparency in the visible region. researchgate.net The polarizability and hyperpolarizability are related to the refractive index and the non-linear optical (NLO) properties of the material, respectively. researchgate.net While specific DFT studies on the optical properties of this compound were not identified in the provided search results, the methodology has been widely applied to other acrylates and methacrylates, demonstrating its utility in this area. nih.gov

Q & A

Q. How does free-radical polymerization of TMCMHA proceed, and what initiators/conditions are optimal for controlled polymer synthesis?

  • Mechanism : TMCMHA undergoes free-radical polymerization initiated by thermal (e.g., azobisisobutyronitrile, AIBN) or redox systems. UV light can initiate polymerization in thin films or coatings. The reaction follows typical chain-growth kinetics, with rate dependence on initiator concentration and temperature .
  • Optimization : For high-molecular-weight polymers, use low initiator concentrations (0.1–1 wt%) and temperatures slightly above the initiator’s decomposition threshold (e.g., 70°C for AIBN). Anaerobic curing systems employ cumene hydroperoxide radicals to initiate crosslinking in adhesives .

Q. What analytical techniques are essential for characterizing TMCMHA and its polymeric derivatives?

  • Structural Confirmation :
  • NMR : 1^1H NMR (δ 5.7–6.1 ppm for methacrylate vinyl protons) and 13^{13}C NMR (δ 167 ppm for carbonyl) verify monomer structure .
  • FTIR : Peaks at 1635 cm1^{-1} (C=C stretch) and 1720 cm1^{-1} (ester C=O) confirm functional groups.
    • Polymer Analysis : Gel permeation chromatography (GPC) for molecular weight, differential scanning calorimetry (DSC) for glass transition temperature (TgT_g), and dynamic mechanical analysis (DMA) for crosslink density .

Q. What safety protocols are recommended for handling TMCMHA in laboratory settings?

  • Hazards : TMCMHA is a skin irritant (H315) and sensitizer (H317). It is combustible (flash point: 98°C) .
  • Mitigation : Use PPE (gloves, goggles), work in a fume hood, and store at 2–8°C under inert gas (N2_2) with MEHQ stabilizer. Avoid contact with strong oxidizers .

Advanced Research Questions

Q. How do the steric effects of the 3,3,5-trimethylcyclohexyl group influence copolymerization reactivity and polymer properties?

  • Reactivity Ratios : The bulky cyclohexyl group reduces TMCMHA’s reactivity ratio (r1r_1) in copolymerizations with flexible monomers (e.g., methyl methacrylate), leading to gradient or block architectures. This is quantified using the Mayo-Lewis equation and 13^{13}C NMR kinetics .
  • Material Properties : The rigid substituent increases TgT_g (e.g., 110–130°C for TMCMHA homopolymers vs. 105°C for cyclohexyl methacrylate) and enhances mechanical toughness in coatings. Reduced shrinkage during curing improves adhesion to metal substrates .

Q. What are the conflicting findings regarding TMCMHA’s performance in high-solids vs. solvent-borne coatings, and how can they be resolved experimentally?

  • Contradictions : Some studies report higher viscosity in high-solids formulations due to TMCMHA’s steric hindrance, while others highlight improved film hardness at equivalent solids content .
  • Resolution : Systematic rheological studies (e.g., cone-plate viscometry) paired with atomic force microscopy (AFM) to correlate viscosity with nano-scale film morphology. Adjusting monomer ratios or adding reactive diluents (e.g., hexanediol diacrylate) can balance workability and performance .

Q. How does TMCMHA’s anaerobic curing mechanism differ from traditional (meth)acrylate systems, and what factors control cure kinetics?

  • Mechanism : In anaerobic adhesives, TMCMHA polymerizes via metal-ion-activated decomposition of cumene hydroperoxide, generating radicals that propagate curing. The cyclohexyl group slows oxygen inhibition, enabling rapid curing in confined spaces .
  • Kinetic Control : Cure time depends on substrate metal (e.g., copper accelerates vs. steel), initiator concentration, and inhibitor levels. Real-time FTIR or photo-DSC can monitor conversion rates .

Q. What computational or modeling approaches predict TMCMHA’s compatibility in multicomponent polymer blends?

  • Methods : Molecular dynamics (MD) simulations using force fields (e.g., COMPASS III) assess miscibility with acrylates or epoxies. Hansen solubility parameters (HSPs) predict solvent compatibility.
  • Validation : Experimental validation via cloud point titration or DMA phase-separation analysis. TMCMHA’s low polarity (δ18.5MPa1/2\delta \approx 18.5 \, \text{MPa}^{1/2}) favors blends with non-polar resins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.